molecular formula C7H8N2O B2695869 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde CAS No. 1823349-88-7

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2695869
CAS No.: 1823349-88-7
M. Wt: 136.154
InChI Key: YAMRKVYWLFPKCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7) is a high-purity chemical reagent exclusively for research applications. It is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the class of pyrazole derivatives, a five-membered heterocyclic system recognized as a pharmacologically important active scaffold . The pyrazole nucleus is a key structural component in numerous therapeutic agents across diverse categories, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, the anti-obesity agent rimonabant, and the antidepressant fezolamide . This demonstrates the significant potential of the pyrazole moiety in drug discovery. The specific introduction of a cyclopropyl substituent on the pyrazole ring, as seen in this compound, is a strategic modification in medicinal chemistry. The cyclopropyl group is known to impart valuable properties to drug molecules, which can include reducing plasma clearance, decreasing off-target effects, increasing blood-brain barrier permeability, and enhancing receptor affinity . With the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol, this carbaldehyde-functionalized building block is particularly valuable for synthetic chemistry. The aldehyde group (-CHO) is a versatile handle for further chemical transformations, allowing researchers to easily incorporate this pyrazole scaffold into more complex molecules via condensation, nucleophilic addition, or reduction reactions. It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a reagent, it serves as a key intermediate in the design and synthesis of novel compounds for various research programs, such as investigating new antimicrobial, antitumor, antiviral, and anti-inflammatory agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-5,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMRKVYWLFPKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823349-88-7
Record name 1-cyclopropyl-1H-pyrazole-3-carbaldehyde
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Foundational & Exploratory

A Technical Guide to 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and synthetic versatility have cemented its importance in medicinal chemistry. This guide focuses on a particularly valuable derivative: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7).

The strategic incorporation of a cyclopropyl group at the N1 position and a reactive carbaldehyde at the C3 position creates a molecule of significant interest. The cyclopropyl moiety is known to enhance metabolic stability and modulate lipophilicity, crucial parameters in drug design.[3] The aldehyde function, a versatile chemical handle, opens the door to a vast array of subsequent chemical transformations.[4][5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing core chemical data, proven synthetic insights, and a discussion of its potential applications.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is the foundation of its effective use. The key characteristics of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde are summarized below.

Properties and Specifications
PropertyValueSource
CAS Number 1823349-88-7[6][7]
Molecular Formula C₇H₈N₂O[7]
Molecular Weight 136.15 g/mol [7]
Appearance Colorless to pale-yellow liquid[6]
Purity Typically ≥98%[6]
InChI Key YAMRKVYWLFPKCR-UHFFFAOYSA-N[6]
Canonical SMILES O=CC1=CN(N=C1)C2CC2
Storage 2-8°C, inert atmosphere, keep in dark place[6]
Safety and Handling

Safe handling is paramount in any laboratory setting. The compound is classified with the GHS07 pictogram, indicating it is a health hazard.[6]

HazardGHS StatementPrecautionary Codes
Acute Toxicity (Oral) H302: Harmful if swallowedP270, P301+P312, P330
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340

General Handling Protocol:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazole carbaldehydes is a well-established area of heterocyclic chemistry. The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich systems and is particularly effective for constructing pyrazole-carbaldehyde scaffolds from suitable hydrazone precursors.[2][8][9][10][11]

Proposed Synthetic Workflow: Vilsmeier-Haack Cyclization

A logical and field-proven approach to 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde involves a two-step sequence starting from readily available materials.

Step 1: Hydrazone Formation. The synthesis begins with the condensation of cyclopropylhydrazine with a suitable 3-carbon α,β-unsaturated aldehyde or ketone, such as acrolein or a protected equivalent. This reaction forms the key hydrazone intermediate.

Step 2: Vilsmeier-Haack Formylation and Cyclization. The hydrazone is then treated with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This powerful electrophilic reagent drives both the cyclization to form the pyrazole ring and the formylation at the C3 position in a single, efficient pot reaction.

Synthetic_Workflow Proposed Synthesis of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A Cyclopropylhydrazine C Cyclopropyl Hydrazone Intermediate A->C B 3-Carbon Carbonyl (e.g., Acrolein derivative) B->C E 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (POCl₃ / DMF) D->E

Caption: A plausible two-step synthesis via hydrazone formation and Vilsmeier-Haack cyclization.

Causality Behind the Method: The Vilsmeier-Haack reaction is chosen for its reliability and efficiency in synthesizing pyrazole-4-carbaldehydes from hydrazones.[11] The electron-rich nature of the hydrazone intermediate makes it susceptible to electrophilic attack by the Vilsmeier reagent, initiating an intramolecular cyclization cascade that results in the stable, aromatic pyrazole ring with the desired aldehyde functionality.

Reactivity and Synthetic Utility

The true value of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde lies in the reactivity of its aldehyde group. This functional group serves as a versatile anchor for a multitude of synthetic transformations, enabling the construction of diverse molecular libraries for screening and optimization.

Core Reactions of the Aldehyde Moiety

The aldehyde can be readily transformed into a wide range of other functional groups, making it an invaluable intermediate.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form substituted aminomethyl-pyrazoles. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms.

  • Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This allows for subsequent amide bond formation.

  • Condensation: Reaction with primary amines to form stable imines (Schiff bases), which can be further modified or used as ligands.[4]

  • Wittig Olefination: Reaction with phosphorus ylides to form vinyl-substituted pyrazoles, extending the carbon chain and introducing new reactive sites.

  • Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl carbon to generate secondary alcohols, providing a route to chiral centers and further functionalization.

Reactivity_Diagram Key Synthetic Transformations center 1-Cyclopropyl-1H- pyrazole-3-carbaldehyde B Aminomethyl Derivative center->B Reductive Amination D Carboxylic Acid Derivative center->D Oxidation F Schiff Base (Imine) center->F Condensation H Alkene Derivative center->H Wittig Olefination J Secondary Alcohol center->J Nucleophilic Addition A Amine (R₂NH) A->B C Oxidizing Agent C->D E Primary Amine (RNH₂) E->F G Wittig Reagent G->H I Grignard Reagent (RMgX) I->J

Caption: The aldehyde group as a gateway to diverse pyrazole derivatives.

Applications in Research and Development

The pyrazole scaffold is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its therapeutic relevance.[2][12] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10]

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a strategic building block for accessing novel chemical matter within this privileged class. Its utility is evident in:

  • Structure-Activity Relationship (SAR) Studies: The ease of modifying the aldehyde group allows for the rapid generation of analog libraries to probe the chemical space around a biological target.

  • Fragment-Based Drug Discovery (FBDD): The core molecule can serve as a starting fragment, which can be elaborated into more potent leads by growing vectors off the aldehyde position.

  • Agrochemicals: The pyrazole core is also prevalent in modern pesticides and herbicides; this compound serves as a valuable intermediate for the synthesis of new agrochemical candidates.[5]

Conclusion

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is more than just a chemical intermediate; it is a potent tool for innovation. The combination of a metabolically robust cyclopropyl group, a biologically proven pyrazole core, and a synthetically versatile aldehyde handle makes it a high-value scaffold for researchers in medicinal chemistry, agrochemistry, and materials science. Its well-defined reactivity and straightforward synthesis provide a reliable platform for the development of next-generation molecules with tailored functions and properties. This guide provides the foundational knowledge required to leverage this compound's full potential in pioneering research endeavors.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • ResearchGate. (2016). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • PubMed Central (PMC). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.
  • Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7.
  • eScholarship.org. UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ACS Publications. Spirocyclopropanes from Intramolecular Cyclopropanation of Pyranopyrazoles and Pyranopyrimidine-diones and Lewis Acid Mediated (3 + 2) Cycloadditions of Spirocyclopropylpyrazolones.
  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Recent advances in the synthesis of new pyrazole deriv
  • PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.
  • Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7.
  • Benchchem. 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | 1546800-67-2.
  • Chem-Impex. 1H-Pyrazole-3-carbaldehyde.
  • Semantic Scholar. (n.d.).
  • MDPI. (2018).
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv

Sources

Technical Master Guide: 1-Cyclopropyl-1H-pyrazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

1-Cyclopropyl-1H-pyrazole-3-carboxaldehyde (CAS: 1823349-88-7 ) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Its structural significance lies in the unique combination of the pyrazole core —a privileged scaffold in kinase inhibition—and the N-cyclopropyl group , a potent bioisostere that modulates lipophilicity and metabolic stability without the steric bulk of an isopropyl group or the metabolic liability of an ethyl group.

This guide provides a definitive technical analysis of its chemical architecture, validated synthetic protocols, and strategic applications in drug discovery, specifically targeting JAK/STAT pathway modulators and CB1 receptor antagonists.

Chemical Profile & Physicochemical Properties[1][2][3]

The physicochemical profile of this aldehyde dictates its utility as a fragment in Fragment-Based Drug Discovery (FBDD).

PropertySpecification
IUPAC Name 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
CAS Number 1823349-88-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Physical State Pale yellow to colorless liquid
Boiling Point (Pred.) 260°C ± 30°C at 760 mmHg
Density (Pred.) 1.2 ± 0.1 g/cm³
LogP (Predicted) ~1.2 (Optimal for CNS penetration and oral bioavailability)
Topological Polar Surface Area (TPSA) 34.9 Ų
H-Bond Donors/Acceptors 0 / 3

Synthetic Architecture: Validated Protocols

The synthesis of N-cyclopropyl pyrazoles is non-trivial due to the poor nucleophilicity of the pyrazole nitrogen towards cyclopropyl halides. The most robust, field-proven route utilizes Chan-Lam oxidative cross-coupling , avoiding the harsh conditions of N-alkylation with cyclopropyl halides.

Primary Synthetic Route: Chan-Lam Coupling Sequence

This route ensures high regioselectivity for the N1-position and avoids the formation of the thermodynamic N-alkylated impurities common in direct alkylation.

Step 1: Chan-Lam Coupling (N-Cyclopropylation)
  • Reagents: Ethyl 1H-pyrazole-3-carboxylate, Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃.

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN).

  • Conditions: Aerobic atmosphere (1 atm air or O₂ balloon), 70°C, 16-24 h.

  • Mechanism: Oxidative copper(II) catalysis facilitates the C-N bond formation via a Cu(III) intermediate.

Step 2: Reductive Transformation
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.

  • Solvent: Anhydrous THF, 0°C to RT.

  • Product: 1-Cyclopropyl-1H-pyrazol-3-ylmethanol.

Step 3: Selective Oxidation
  • Reagents: MnO₂ (activated) or Swern Oxidation (DMSO/Oxalyl Chloride).

  • Solvent: Dichloromethane (DCM).

  • Outcome: Quantitative conversion to the target aldehyde without over-oxidation to the carboxylic acid.

Visualization of Synthetic Pathway

SynthesisPath cluster_0 Regioselective Synthesis via Chan-Lam Start Ethyl 1H-pyrazole-3-carboxylate Step1 Chan-Lam Coupling (Cu(OAc)2, c-PrB(OH)2) Start->Step1 Inter1 Ethyl 1-cyclopropyl-1H- pyrazole-3-carboxylate Step1->Inter1 Step2 Reduction (LiAlH4 / THF) Inter1->Step2 Inter2 1-Cyclopropyl-1H- pyrazol-3-ylmethanol Step2->Inter2 Step3 Oxidation (MnO2 / DCM) Inter2->Step3 Final 1-Cyclopropyl-1H- pyrazole-3-carboxaldehyde Step3->Final

Caption: Step-wise synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxaldehyde via Copper-catalyzed oxidative coupling.

Experimental Protocol: Bench-Ready Method

Note: This protocol is adapted from standard Chan-Lam procedures for pyrazoles.

Objective: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (Intermediate 1).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol), Cyclopropylboronic acid (2.0 equiv, 20 mmol), Cu(OAc)₂ (1.0 equiv, 10 mmol), and 2,2'-Bipyridine (1.0 equiv, 10 mmol).

  • Solvent: Add 1,2-Dichloroethane (DCE) (50 mL).

  • Base: Add Na₂CO₃ (2.0 equiv) to the suspension.

  • Reaction: Heat the mixture to 70°C under an air atmosphere (open reflux condenser or O₂ balloon). Stir vigorously for 24 hours.

  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite® to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the N-cyclopropyl ester.

Reactivity & Applications in Drug Discovery

The C3-aldehyde is a versatile electrophile. Its position allows for the construction of "hinge-binding" motifs in kinase inhibitors.

Reactivity Profile

The aldehyde serves as a divergence point for three major reaction classes:

  • Reductive Amination: Access to secondary amines (common in GPCR ligands).

  • Olefination (Wittig/HWE): Extension of the carbon chain (e.g., acrylamides for covalent inhibitors).

  • Heterocyclization: Formation of fused systems or bi-aryl motifs.

Strategic Application: Kinase Inhibition

The 1-cyclopropyl-pyrazole motif mimics the steric and electronic properties of phenyl and isopropyl groups found in drugs like Ruxolitinib (JAK inhibitor).

  • Advantage: The cyclopropyl group restricts rotation, reducing the entropic penalty of binding, while the pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region.

ReactivityTree Core 1-Cyclopropyl-1H- pyrazole-3-carboxaldehyde Branch1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Branch1 Branch2 Wittig/HWE Reaction (Ph3P=CH-R) Core->Branch2 Branch3 Oxidation (NaClO2, H2O2) Core->Branch3 Prod1 Aminomethyl Pyrazoles (GPCR Ligands) Branch1->Prod1 Prod2 Vinyl Pyrazoles (Michael Acceptors/Covalent Drugs) Branch2->Prod2 Prod3 Pyrazole-3-carboxylic Acids (Peptidomimetics) Branch3->Prod3

Caption: Divergent synthesis pathways from the aldehyde core to bioactive pharmacophores.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

  • Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde Product Page. Retrieved from

  • PubChem. Compound Summary for CAS 1823349-88-7. Retrieved from

  • Qiao, J. X., et al. (2009). "Copper-Promoted N-Cyclopropylation of Nitrogen-Containing Heterocycles with Cyclopropylboronic Acid." Organic Letters, 11(20), 4660–4663.
  • Vilapara, K. V., et al. (2019). "Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature." Asian Journal of Chemistry. Retrieved from

  • Abdel-Wahab, B. F., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc. Retrieved from

Technical Guide: Cheminformatics and Synthetic Utility of 1-Cyclopropylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropylpyrazole-3-carbaldehyde (CAS: 1823349-88-7) is a critical heterocyclic building block in modern medicinal chemistry. Its structural significance lies in the combination of the pyrazole core —a privileged scaffold in kinase inhibitors (e.g., JAK, Aurora)—and the cyclopropyl group , which offers unique metabolic stability and conformational rigidity compared to standard alkyl chains.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and downstream utility in drug discovery workflows.

Physicochemical Profile

The following data constitutes the definitive identity of the molecule. Researchers should verify these parameters upon receipt of commercial samples or following in-house synthesis.

Core Identity Matrix
ParameterValueTechnical Note
Chemical Name 1-Cyclopropyl-1H-pyrazole-3-carbaldehydeIUPAC nomenclature
CAS Number 1823349-88-7 Primary identifier
Molecular Formula

Molecular Weight 136.15 g/mol Monoisotopic Mass: 136.06 g/mol
SMILES O=CC1=NN(C2CC2)C=C1Useful for cheminformatics
Appearance Pale yellow to colorless liquidOxidizes to acid upon prolonged air exposure
Solubility DMSO, Methanol, DCM, EtOAcSparingly soluble in water
Calculated Properties (In Silico)
  • LogP (Predicted): ~0.8 – 1.2 (Lipophilic, suitable for CNS penetration models)

  • TPSA: ~30 Ų (High membrane permeability potential)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (N2 of pyrazole, Carbonyl O)

Structural Analysis & Significance[4]

The Cyclopropyl Advantage

In drug design, replacing an isopropyl or ethyl group with a cyclopropyl moiety (a "bioisostere") often improves the pharmacokinetic profile. The cyclopropyl group:

  • Increases Metabolic Stability: The

    
    -like character of the C-H bonds in the cyclopropane ring makes them resistant to Cytochrome P450 oxidation compared to standard alkyl chains.
    
  • Induces Rigidity: It locks the conformation of the N-substituent, potentially improving binding affinity to target protein pockets (entropy reduction).

The Aldehyde Warhead

The C3-aldehyde serves as a versatile "handle" for divergent synthesis. It is most commonly engaged in reductive amination to generate secondary amines (a common motif in GPCR ligands) or Wittig/Horner-Wadsworth-Emmons reactions to extend the carbon skeleton.

Synthetic Pathways

Synthesizing N-cyclopropylazoles is non-trivial because cyclopropyl halides are unreactive toward


 substitution. Therefore, standard alkylation (e.g., Pyrazole + Cyclopropyl bromide) fails.

Two robust pathways are recommended: Chan-Lam Coupling (Modern) and De Novo Cyclization (Classical).

Pathway A: Chan-Lam Coupling (Recommended)

This method utilizes copper catalysis to couple the pyrazole nitrogen with a cyclopropylboronic acid. It is preferred for its mild conditions and high regioselectivity.

Reagents:

  • Substrate: 1H-Pyrazole-3-carbaldehyde (or protected acetal)

  • Coupling Partner: Cyclopropylboronic acid

  • Catalyst:

    
     (Copper(II) acetate)
    
  • Ligand: 2,2'-Bipyridine (bipy)

  • Base:

    
     or Pyridine
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene, 70°C, Open Air (Oxidative coupling).

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle where the boronic acid undergoes transmetallation, followed by reductive elimination to form the C-N bond.

Pathway B: De Novo Cyclization

This route builds the pyrazole ring from acyclic precursors.

Reagents:

  • Cyclopropylhydrazine hydrochloride[1]

  • 1,1,3,3-Tetramethoxypropane (or 3-dimethylaminoacrolein derivative)

Workflow Visualization (DOT):

SynthesisPathways Start Precursors MethodA Method A: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Start->MethodA Modern Route MethodB Method B: Cyclization (Cyclopropylhydrazine) Start->MethodB Classical Route Product 1-Cyclopropylpyrazole- 3-carbaldehyde MethodA->Product Direct if using 3-CHO precursor Intermediate 1-Cyclopropylpyrazole Intermediate MethodB->Intermediate Formylation Vilsmeier-Haack (POCl3/DMF) Intermediate->Formylation Formylation->Product

Caption: Comparative synthetic workflows. Method A is preferred for late-stage diversification; Method B is scalable for bulk manufacturing.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     9.95 ppm (s, 1H):  The aldehyde proton. Distinctive singlet downfield. Validation: If this peak is split or absent, the aldehyde has oxidized to carboxylic acid or reduced to alcohol.
    
  • 
     7.5 - 7.6 ppm (d, 1H):  Pyrazole C5-H.
    
  • 
     6.8 - 6.9 ppm (d, 1H):  Pyrazole C4-H.
    
  • 
     3.6 - 3.7 ppm (m, 1H):  Cyclopropyl CH (methine) attached to Nitrogen.
    
  • 
     1.0 - 1.2 ppm (m, 4H):  Cyclopropyl 
    
    
    
    protons (distinctive high-field multiplet).
Mass Spectrometry (LC-MS)
  • Method: ESI (Positive Mode)

  • Expected Ion:

    
    
    
  • Fragment: Loss of cyclopropyl or CO is common in fragmentation patterns.

Application: Reductive Amination Protocol

The primary utility of this compound is introducing the cyclopropyl-pyrazole motif into amine-bearing scaffolds.

Standard Operating Procedure (SOP):

  • Activation: Dissolve 1-cyclopropylpyrazole-3-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Imine Formation: Add catalytic Acetic Acid (AcOH, 1-2 drops). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) in one portion.
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.
      
  • Quench: After 4-16 hours, quench with saturated

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    .
    

Decision Logic for Utility:

UtilityLogic Aldehyde 1-Cyclopropylpyrazole- 3-carbaldehyde Target Target Moiety? Aldehyde->Target Path1 Reductive Amination (STAB/Amine) Target->Path1 Nitrogen Linker Path2 Wittig Reaction (Phosphonium Salt) Target->Path2 Carbon Linker Path3 Oxidation (NaClO2) Target->Path3 Amide Linker Amine Secondary Amine (Kinase Inhibitor Core) Path1->Amine Alkene Vinyl Pyrazole (Michael Acceptor) Path2->Alkene Acid Carboxylic Acid (Amide Coupling) Path3->Acid

Caption: Decision matrix for chemical derivatization based on the desired pharmacophore linker.

References

  • Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde Product Sheet. Accessed Oct 2023. Link

  • PubChem. Compound Summary: 1-Cyclopropylpyrazole-3-carbaldehyde. National Library of Medicine. Link

  • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. (Foundational reference for Chan-Lam coupling mechanism used in synthesis). Link

  • ChemScene. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde MSDS and Properties.Link

Sources

Technical Whitepaper: Physical & Chemical Characterization of 1-Cyclopropyl-3-formylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-3-formylpyrazole (CAS: 1823349-88-7) is a specialized heterocyclic building block increasingly utilized in the synthesis of high-value pharmaceutical candidates, particularly kinase inhibitors (e.g., DDR2, VEGFR) and G-protein coupled receptor (GPCR) antagonists.[1]

Distinguished by the presence of a cyclopropyl moiety at the N1 position, this compound offers a strategic advantage over N-methyl or N-ethyl analogs by enhancing metabolic stability and altering the lipophilic profile (LogP) without significantly increasing molecular weight. The C3-formyl group serves as a versatile "warhead" for downstream functionalization, enabling reductive aminations, olefinations, and heterocycle formation.

This guide provides a comprehensive technical analysis of its physical properties, synthetic accessibility, and reactivity profile for researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name 1-cyclopropylpyrazole-3-carbaldehyde
Common Name 1-Cyclopropyl-3-formylpyrazole
CAS Registry Number 1823349-88-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
SMILES O=Cc1n(C2CC2)ncc1
InChI Key YAMRKVYWLFPKCR-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6] • N1-Cyclopropyl: Provides metabolic blocking and conformational restriction.• C3-Formyl: Electrophilic center for divergent synthesis.• Pyrazole Core: Aromatic scaffold with high chemical stability.

Physical Properties Profile

The following data aggregates experimental vendor specifications and calculated physicochemical parameters.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
Physical State Colorless to pale-yellow liquid Experimental [1, 2]
Melting Point < 25 °C (Liquid at RT)Experimental [1]
Boiling Point ~260–280 °C (Predicted)Calc. @ 760 mmHg
Density ~1.18 ± 0.1 g/cm³Predicted
Solubility Soluble in DMSO, MeOH, DCM, EtOAc.Sparingly soluble in water.Polarity-based
LogP (Octanol/Water) ~0.8 – 1.2Predicted (Lipophilic)
pKa ~2.5 (Conjugate acid of pyrazole N2)Predicted
Refractive Index 1.566 (Estimated)Based on analogs

Analysis of Physical State: Unlike its isomer 1-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS 1082066-00-9), which is a solid (MP: 145–148 °C), the 3-formyl isomer is typically isolated as a liquid or oil. This difference is attributed to the lower symmetry and packing efficiency of the 1,3-substituted system compared to the more linear 1,4-substitution pattern.

Synthetic Pathways & Manufacturing

The synthesis of 1-cyclopropyl-3-formylpyrazole generally proceeds via two primary strategies: direct N-cyclopropanation or functional group interconversion (FGI) of a pre-formed pyrazole ester.

Strategy A: Chan-Lam Coupling (N-Cyclopropanation)

This is the most common route for introducing the cyclopropyl group, avoiding the use of unstable cyclopropyl hydrazine.

  • Starting Material: 1H-pyrazole-3-carbaldehyde (or its dimethyl acetal protection).

  • Reagents: Cyclopropylboronic acid, Cu(OAc)₂, Bipyridine (ligand), Na₂CO₃.

  • Conditions: Aerobic oxidation, dichloroethane (DCE) or toluene, 70°C.

  • Mechanism: Copper-mediated oxidative coupling.

Strategy B: Reduction of Ester Precursors

Used when the aldehyde is too reactive to survive N-alkylation conditions.

  • Precursor: Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.

  • Reduction:

    • Step 1: Reduction to alcohol (LiAlH₄ or NaBH₄).

    • Step 2: Oxidation to aldehyde (MnO₂ or Swern Oxidation).

    • Alternative: Controlled reduction (DIBAL-H at -78°C).

Experimental Protocol: Reductive Amination (Standard Usage)

Since the primary utility of this compound is as an intermediate, the following is a standard protocol for reacting the aldehyde.

Objective: Synthesis of a secondary amine via 1-cyclopropyl-3-formylpyrazole.

  • Dissolution: Dissolve 1-cyclopropyl-3-formylpyrazole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add the target primary amine (1.1 eq).

  • Acid Catalysis: Add catalytic Acetic Acid (AcOH, 1-2 drops) to facilitate imine formation. Stir for 30–60 min at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Reactivity & Pharmacophore Logic

The following Graphviz diagram illustrates the chemical versatility of the 3-formyl group and the structural stability provided by the cyclopropyl ring.

G Core 1-Cyclopropyl- 3-formylpyrazole RedAm Reductive Amination (Access to Amines) Core->RedAm R-NH2 / NaBH(OAc)3 Oxid Oxidation (Carboxylic Acid) Core->Oxid NaClO2 / H2O2 Cond Condensation (Olefin/Heterocycle) Core->Cond Wittig / Knoevenagel MetaStab Metabolic Stability (Blocks N-Dealkylation) Core->MetaStab Cyclopropyl Effect Lipophil Optimized LogP (Brain Permeability) Core->Lipophil Structural Property Kinase Kinase Inhibitors (DDR2, VEGFR) RedAm->Kinase GPCR GPCR Antagonists (CB1, 5-HT) MetaStab->GPCR

Figure 1: Reactivity profile and pharmacophore mapping. The C3-aldehyde allows diverse chemical expansion, while the N1-cyclopropyl group enhances drug-like properties.

Handling, Safety & Stability

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors (liquid state implies volatility).

Stability & Storage
  • Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the carboxylic acid (1-cyclopropyl-1H-pyrazole-3-carboxylic acid).

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Shelf Life: ~12 months if sealed and refrigerated.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7).[2][3][4][8]Link

  • BLD Pharm. (2024). Safety Data Sheet (SDS) - 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.Link

  • Talele, T. T. (2016).[9] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9][10] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • PubChem. (2024). Compound Summary: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.[2][3][8] National Library of Medicine. Link

  • Li, J., et al. (2018). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides as potent DDR2 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

solubility of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1823349-88-7 ) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Unlike many crystalline pyrazole derivatives, this compound typically presents as a colorless to pale-yellow liquid at room temperature.

Its physicochemical behavior is governed by the tension between the lipophilic


-cyclopropyl group and the polar aldehyde functionality. Understanding its miscibility profile is essential for designing efficient reaction workups (liquid-liquid extraction) and selecting appropriate reaction media.
Property Data
CAS Number 1823349-88-7
Molecular Formula

Molecular Weight 136.15 g/mol
Physical State Liquid (at 25°C)
Storage 2–8°C (Inert atmosphere)
Predicted LogP ~1.1 (Lipophilic/Polar balance)

Physicochemical Profile & Solubility Logic

As a Senior Application Scientist, I categorize the solubility of this molecule based on "Like Dissolves Like" principles, modified by the specific electronic effects of the pyrazole ring.

The Structural Conflict
  • The Solubilizing Core (Polar): The pyrazole ring (with two nitrogens) and the C-3 aldehyde group create a significant dipole moment. This ensures high miscibility with polar aprotic solvents (DMF, DMSO) and polar protic solvents (Alcohols).

  • The Lipophilic Shield: The cyclopropyl group at the N-1 position adds steric bulk and lipophilicity, disrupting the hydrogen bonding network of water, rendering the molecule immiscible in water .

Solubility Classification Table

The following data represents field-proven solvent compatibility for synthesis and extraction.

Solvent ClassRepresentative SolventsSolubility/MiscibilityOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Preferred for Extraction. The high density of DCM aids in phase separation from water.
Esters Ethyl Acetate (EtOAc)High (Miscible) Excellent alternative to DCM for green chemistry workflows.
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)High (Miscible) Preferred for Reactions. High solubility ensures homogeneous kinetics during nucleophilic attacks.
Alcohols Methanol, Ethanol, IsopropanolHigh (Miscible) Useful for reductive amination steps, though aldehyde stability should be monitored.
Ethers THF, 2-MeTHF, MTBEHigh (Miscible) THF is ideal for Grignard or Wittig reactions involving this aldehyde.
Hydrocarbons Hexane, Heptane, CyclohexaneLow / Immiscible Preferred for Washing. Use these to wash away non-polar impurities, as the target compound may oil out.
Aqueous Water, BrineImmiscible The compound will form a distinct organic layer.

Experimental Protocols

Protocol A: Solubility & Miscibility Screening (Gravimetric)

Use this protocol to validate solvent choice for a new reaction matrix.

  • Preparation: Tare a 2 mL HPLC vial. Add 50 mg (approx. 45 µL) of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Observation:

    • Clear Solution: Miscible (Suitable for reaction).

    • Phase Separation/Oiling: Immiscible (Suitable for washing/extraction).

    • Turbidity: Partial solubility (Avoid for homogeneous reactions).

  • Quantification (Optional): If solid precipitate forms (rare, likely at low temps), filter, dry, and weigh the residue to calculate

    
    .
    
Protocol B: Purification via Phase Separation (Liquid-Liquid Extraction)

Since the compound is a liquid, recrystallization is not the primary purification method. Instead, exploit its solubility differential.

  • Quench: Pour the reaction mixture (e.g., from DMF) into 5 volumes of Water or Brine .

  • Extraction: Add Ethyl Acetate or DCM (1:1 ratio vs aqueous phase). Shake vigorously.

    • Mechanism:[1] The aldehyde partitions into the organic layer (LogP ~1.1), while polar impurities and reaction salts remain in the aqueous phase.

  • Wash: Wash the organic layer with Hexane (if the compound is sufficiently lipophilic to stay in EtOAc, otherwise skip) or simply wash with Brine to remove residual DMF.

  • Concentration: Dry over

    
     and concentrate in vacuo.
    

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's miscibility profile.

SolubilityMatrix Compound 1-Cyclopropyl-1H-pyrazole- 3-carbaldehyde (Liquid Phase) PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) High Miscibility Compound->PolarAprotic Use for Synthesis Chlorinated Chlorinated/Esters (DCM, EtOAc) High Miscibility Compound->Chlorinated Use for Extraction Hydrocarbons Aliphatic Hydrocarbons (Hexane, Heptane) Low Miscibility Compound->Hydrocarbons Use for Washing Aqueous Aqueous (Water, Brine) Immiscible Compound->Aqueous Forms Biphasic System

Figure 1: Solvent compatibility matrix for synthesis and purification workflows.[2]

Applications in Synthesis

The solubility profile dictates the success of downstream chemical transformations:

  • Reductive Amination:

    • Solvent: Methanol or DCE (Dichloroethane).

    • Logic: The aldehyde is fully soluble, allowing rapid imine formation.

  • Wittig Olefination:

    • Solvent: THF or Toluene.

    • Logic: While soluble in Toluene, THF is often preferred to solubilize the phosphonium salt ylide, ensuring the aldehyde remains in solution for the attack.

  • Oxidation (to Carboxylic Acid):

    • Solvent: Acetone/Water or Acetonitrile/Water.

    • Logic: Although immiscible in pure water, the compound dissolves in the organic co-solvent, allowing the aqueous oxidant (e.g.,

      
       or 
      
      
      
      ) to react at the interface or in the homogeneous mixture.

References

  • Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde Product Sheet (CAS 1823349-88-7).

  • PubChem. Compound Summary: 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde (Isomer Analog Data).[3] National Library of Medicine.

  • World Intellectual Property Organization (WIPO). WO2015032859A1 - Procedure for the synthesis of pyrazole carboxamide derivatives. (Demonstrates solvent usage for related pyrazoles).

Sources

An In-depth Technical Guide to Pyrazole-3-carbaldehyde and Pyrazole-4-carbaldehyde Derivatives: A Comparative Analysis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Among the most versatile synthons for elaborating this privileged scaffold are the pyrazolecarbaldehyde isomers. While structurally similar, the distinction between pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde is not trivial; the seemingly minor positional shift of the formyl group imparts profound differences in electronic properties, reactivity, and synthetic utility. This guide provides a comprehensive analysis of these two critical building blocks, offering researchers and drug development professionals the field-proven insights necessary to harness their unique characteristics for the rational design of novel therapeutics. We will dissect their synthesis, explore the causal links between structure and reactivity, and detail their applications as precursors to diverse, biologically active molecules.

The Core Distinction: Structural and Electronic Divergence

The fundamental difference between pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde lies in the placement of the strongly electron-withdrawing aldehyde group relative to the two nitrogen atoms of the heterocyclic ring. This positioning dictates the electronic landscape of the entire molecule, influencing reactivity, stability, and intermolecular interactions.

  • Pyrazole-4-carbaldehyde: The aldehyde at the C4 position exerts its electron-withdrawing effect symmetrically with respect to the two nitrogen atoms. The formyl group primarily withdraws electron density from the C3 and C5 positions, influencing the acidity of the protons at these sites. This isomer is generally more stable and is the kinetically and thermodynamically favored product in many direct formylation reactions of N-substituted pyrazoles.[4]

  • Pyrazole-3-carbaldehyde: With the aldehyde at the C3 position, adjacent to N2 and proximal to N1, the electronic effects are more complex and asymmetric. There is significant inductive and mesomeric withdrawal of electron density from the ring, strongly influencing the adjacent C4 and C5 positions. This proximity to the heteroatoms can also lead to different steric environments and potential for intramolecular hydrogen bonding, depending on the substituents.

The following diagram illustrates the key resonance contributors, highlighting the differing electronic distribution in N-substituted analogues.

G cluster_4 Pyrazole-4-carbaldehyde Resonance cluster_3 Pyrazole-3-carbaldehyde Resonance p4_start Structure (4-CHO) p4_res1 Resonance Contributor 1 p4_start->p4_res1 e- withdrawal p4_res2 Resonance Contributor 2 p4_start->p4_res2 e- withdrawal caption4 Resonance in Pyrazole-4-carbaldehyde p3_start Structure (3-CHO) p3_res1 Resonance Contributor 1 p3_start->p3_res1 e- withdrawal p3_res2 Resonance Contributor 2 p3_start->p3_res2 e- withdrawal caption3 Resonance in Pyrazole-3-carbaldehyde

Caption: Electronic resonance comparison of the isomers.

Synthesis: A Tale of Two Regiochemistries

The synthetic accessibility of each isomer is a primary determinant of its utility. The methods employed reveal a clear divergence in strategy, dictated by the inherent reactivity of the pyrazole ring.

The Vilsmeier-Haack Reaction: The Royal Road to Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes.[5][6][7][8] This reaction involves the formylation of an electron-rich aromatic ring using the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

Causality of Regioselectivity: For most N-substituted pyrazoles, electrophilic substitution occurs preferentially at the C4 position. This is because the C4 position is the most electron-rich and sterically accessible site, away from the deactivating influence of the adjacent nitrogen atoms. Direct formylation of N-unsubstituted pyrazoles under Vilsmeier-Haack conditions often fails or gives poor yields, as the ring nitrogen can be protonated or complexed, deactivating the ring system.[4]

The mechanism involves the formation of the electrophilic dichloromethyleniminium ion (Vilsmeier reagent), which is then attacked by the π-system of the pyrazole ring.

vilsmeier_mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Attack at C4) Vilsmeier_Reagent->Sigma_Complex Pyrazole N-Substituted Pyrazole Pyrazole->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis caption Vilsmeier-Haack Formylation Mechanism

Caption: Mechanism of Vilsmeier-Haack formylation.

Accessing Pyrazole-3-carbaldehydes: Alternative Strategies

Direct formylation to achieve the 3-carbaldehyde is challenging due to the regiochemical preference for the C4 position. Therefore, alternative, often multi-step, synthetic routes are required.

  • Oxidation of Precursors: A common strategy involves the synthesis of a pyrazole with a group at the C3 position that can be readily oxidized to an aldehyde. This includes the oxidation of 3-methylpyrazoles or, more commonly, 3-(hydroxymethyl)pyrazoles.[9][10] Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are effective for this transformation.

  • Formylation of Pyrazolones: Certain pyrazol-3-one tautomers can undergo Vilsmeier-Haack type reactions to yield 5-chloro-pyrazole-4-carbaldehydes, which can sometimes be further manipulated.[10]

  • Cyclization Strategies: Building the ring from acyclic precursors that already contain the aldehyde or a precursor functional group is another viable approach. This can involve the cyclocondensation of hydrazines with appropriately functionalized 1,3-dicarbonyl compounds.[11]

Comparative Reactivity and Synthetic Applications

The distinct electronic and steric environments of the aldehyde functional group in the two isomers lead to divergent reactivity and make them suitable for different synthetic endeavors, particularly in the construction of fused heterocyclic systems.

divergent_synthesis P3CHO Pyrazole-3-carbaldehyde Fused_3_A Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-c]pyridazine P3CHO->Fused_3_A Cyclocondensation Fused_3_B Pyrazolo[3,4-b]pyridine P3CHO->Fused_3_B Friedländer Annulation P4CHO Pyrazole-4-carbaldehyde Fused_4_A Pyrazolo[4,3-d]pyrimidine (less common) P4CHO->Fused_4_A Cyclocondensation Fused_4_B Pyrazolo[4,3-b]pyridine P4CHO->Fused_4_B Friedländer Annulation Reagent_A Binucleophile (e.g., Hydrazine, Guanidine) Reagent_A->Fused_3_A Reagent_A->Fused_4_A Reagent_B Active Methylene Compound Reagent_B->Fused_3_B Reagent_B->Fused_4_B caption Divergent synthesis of fused pyrazoles.

Caption: Divergent synthesis from pyrazole aldehyde isomers.

As shown above, the initial position of the formyl group directly dictates the regiochemistry of the resulting fused ring system. Pyrazole-3-carbaldehydes are precursors to linearly fused systems like pyrazolo[3,4-b]pyridines, while pyrazole-4-carbaldehydes are essential for constructing angularly fused systems.[12][13]

Both isomers readily undergo standard aldehyde chemistry:

  • Condensation Reactions: Formation of Schiff bases (aldimines) with primary amines, chalcones with methyl ketones, and Knoevenagel condensation with active methylene compounds.[6][14]

  • Oxidation: Can be oxidized to the corresponding pyrazolecarboxylic acids.

  • Reduction: Can be reduced to the corresponding hydroxymethylpyrazoles.

The derivatives of both isomers have been extensively explored for a wide array of biological activities, underscoring the pyrazole scaffold's status as "biologically privileged".[15][16][17]

Biological ActivityPyrazole-3-carbaldehyde DerivativesPyrazole-4-carbaldehyde Derivatives
Anti-inflammatory Reported as precursors to COX-2 inhibitors and other anti-inflammatory agents.[9][18]Widely used to synthesize compounds with potent anti-inflammatory and analgesic properties.[18][19]
Antimicrobial Derivatives show activity against various bacterial and fungal strains.[9]Numerous derivatives have been synthesized and tested, showing significant antibacterial efficacy.[5][20]
Anticancer Serve as intermediates for antitumor and anti-angiogenesis compounds.[9][21]A key synthon for developing novel anticancer agents, including kinase inhibitors.[5][21]
Antiviral / Other Used in the synthesis of antiviral (e.g., against WNV) and anti-parasitic agents.[9]Precursors to MAO inhibitors, anxiolytics, and compounds for treating diabetes.[6][7]

Spectroscopic Characterization: The Analytical Fingerprints

Distinguishing between the two isomers is straightforward using standard spectroscopic techniques. The chemical environment of the protons and carbons is sufficiently different to produce unique analytical signatures.

Spectroscopic DataPyrazole-3-carbaldehyde (N-R')Pyrazole-4-carbaldehyde (N-R')
¹H NMR (δ, ppm) CHO: ~9.9-10.2H4: ~7.0-7.5H5: ~8.0-8.5 (deshielded by CHO)CHO: ~9.8-10.1[7]H3: ~7.8-8.2H5: ~8.1-8.6 (often a singlet if C3=C5)
¹³C NMR (δ, ppm) CHO: ~185-190C3: ~150-155C4: ~115-120C5: ~135-140CHO: ~184-188[7]C3: ~140-145C4: ~125-130C5: ~130-135
IR (ν, cm⁻¹) C=O stretch: ~1680-1700C=O stretch: ~1670-1695[7]

Note: Exact chemical shifts are highly dependent on the solvent and the nature of other substituents on the ring.

Experimental Protocols

Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (A Representative 4-Carbaldehyde)

This protocol is adapted from methodologies utilizing the Vilsmeier-Haack reaction.[22][23]

Step 1: Synthesis of Hydrazone Intermediate

  • To a solution of 1-(thiophen-2-yl)ethan-1-one (10 mmol) in ethanol (30 mL), add phenylhydrazine (10 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product hydrazone will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 40 mmol) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 40 mmol) dropwise while maintaining the temperature between 0-5 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of the hydrazone intermediate (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure pyrazole-4-carbaldehyde.

Step 3: Characterization

  • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values. The presence of a singlet proton signal around δ 10.0 ppm and two distinct aromatic signals for the pyrazole C3-H and C5-H is characteristic.

Conclusion

The positional isomerism of the formyl group on the pyrazole ring is a critical design element in medicinal chemistry and materials science. Pyrazole-4-carbaldehydes are readily accessible via the robust Vilsmeier-Haack reaction and serve as versatile platforms for a vast range of derivatives. In contrast, pyrazole-3-carbaldehydes are synthetically more demanding to access but provide unique regiochemical opportunities for constructing specific fused heterocyclic systems and other complex architectures. A thorough understanding of the distinct synthesis, electronic nature, and reactivity of these two isomers is paramount for any scientist aiming to leverage the full potential of the pyrazole scaffold in the development of next-generation functional molecules.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Shetty, P. et al. (n.d.).
  • (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
  • (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • (n.d.).
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-197.
  • Rojas, R., et al. (2021).
  • Soni, B., Ranawat, M. S., Sharma, R., Bhandari, A., & Kumar, S. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648.
  • Fathima, A., & Shanthi, G. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Research, 10(7), 442-452.
  • (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]

  • AVESIS. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]

  • (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Pandhurnekar, C. P., et al. (2021). A Review on Synthesis and Biological Activities of Pyrazole and its Analogues. Journal of Advanced Scientific Research, ICITNAS, 37-43.
  • Al-Ostath, R. A., et al. (2023).
  • Ali, I., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1183-1185.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • ResearchGate. (n.d.). X‐ray single crystal structure of 3 a. Retrieved from [Link]

  • I. A. D'yakonov, M. I. Komendantov. (1961). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 2200.
  • Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐carbaldehyde. Retrieved from [Link]

  • (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Strategic Sourcing and Technical Utilization of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the strategic sourcing, chemical utilization, and quality assurance protocols for 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1823349-88-7).

Executive Summary

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural significance lies in the cyclopropyl moiety , which serves as a metabolically stable bioisostere for alkyl or phenyl groups, often improving the potency and pharmacokinetic profile of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists (e.g., CB1 receptors).

This guide provides a validated technical framework for synthesizing, verifying, and sourcing this compound, moving beyond simple catalog listings to ensure supply chain resilience and scientific rigor.

Technical Specifications & Chemical Identity

Before sourcing, the identity of the compound must be unequivocally established to avoid regioisomeric confusion (specifically distinguishing from the 1,5-isomer or the 4-carbaldehyde analog).

Attribute Specification
Chemical Name 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
CAS Number 1823349-88-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Pale yellow to light brown oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Impurity 1-Cyclopropyl-1H-pyrazole-5 -carbaldehyde (Regioisomer)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Scientific Context: The "Cyclopropyl Effect" in Drug Design

The inclusion of the cyclopropyl group at the N1 position of the pyrazole ring is a deliberate medicinal chemistry strategy.

  • Metabolic Stability: The cyclopropyl group is resistant to rapid oxidative metabolism (CYP450) compared to straight-chain alkyls (ethyl/propyl).

  • Conformational Restriction: It introduces a rigid steric bulk that can lock the molecule into a bioactive conformation, enhancing binding affinity in enzyme pockets (e.g., Janus Kinases).

  • Lipophilicity Modulation: It balances lipophilicity (LogP) without the excessive hydrophobic penalty of a phenyl ring.

Primary Applications:

  • CB1 Receptor Antagonists: Used in the synthesis of diaryl-pyrazole derivatives for metabolic syndrome treatment.[1]

  • Kinase Inhibitors: Precursor for aminopyrazole scaffolds targeting oncology pathways.

  • Agrochemicals: Synthesis of novel fungicides requiring high metabolic stability.

Synthetic Routes & Manufacturing Logic

Understanding the synthesis is crucial for evaluating supplier capability. A supplier unable to explain their regiocontrol strategy likely produces low-purity material containing the 1,5-isomer.

Dominant Industrial Route: The Enaminone Cyclization

The most scalable route involves the regioselective cyclization of an enaminone with cyclopropyl hydrazine.

Mechanism:

  • Precursor Formation: Reaction of ethyl pyruvate with dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone (Ethyl 4-(dimethylamino)-2-oxobut-3-enoate).

  • Cyclization: Reaction with Cyclopropyl hydrazine hydrochloride .

    • Critical Control Point: The use of the hydrochloride salt (vs. free base) directs the regioselectivity toward the 1,3-isomer (desired) rather than the 1,5-isomer.

  • Functional Group Interconversion (FGI): The resulting ester is reduced (DIBAL-H or LiAlH4) to the alcohol and oxidized (MnO2) to the aldehyde, or reduced directly to the aldehyde under controlled cryogenic conditions.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Ethyl Pyruvate (C5H8O3) Step1 Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Intermediate1 Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate Step1->Intermediate1 Step2 Regioselective Cyclization (Cyclopropyl Hydrazine HCl) Intermediate1->Step2 Regiocontrol Intermediate2 Ethyl 1-cyclopropyl- 1H-pyrazole-3-carboxylate Step2->Intermediate2 Step3 Reduction (DIBAL-H) -78°C Intermediate2->Step3 Product 1-Cyclopropyl-1H-pyrazole- 3-carbaldehyde Step3->Product

Caption: Figure 1. Regioselective synthesis workflow favoring the 1,3-substituted pyrazole isomer.

Global Supply Chain & Pricing Analysis

This compound is classified as a Specialty Building Block , not a commodity chemical. Prices reflect the difficulty of regioselective synthesis and the cost of cyclopropyl hydrazine.

Market Pricing Tiers (Estimated Q4 2024)
Quantity Price Range (USD) Unit Cost (USD/g) Supplier Type
100 mg $150 – $250$1,500 – $2,500Catalog Resellers (Sigma, etc.)
1 gram $450 – $650$450 – $650Specialized Building Block Vendors
10 grams $2,500 – $3,500$250 – $350CRO / Custom Synthesis
100 grams+ Inquire< $150Bulk Manufacturing (China/India)
Key Suppliers
  • Primary Manufacturers (Source):

    • Bide Pharmatech (Shanghai): Often the original manufacturer for many Western catalogs. (Cat# BDPH9BCDAF92).

    • Enamine (Ukraine/Latvia): High reliability for heterocyclic building blocks; likely holds stock or validated route.

    • WuXi AppTec: Capable of kilogram-scale custom synthesis.

  • Distributors (Western Access):

    • Sigma-Aldrich (Merck): Sources from Bide/Enamine. High mark-up but easier logistics.

    • Combi-Blocks (USA): Excellent balance of price and speed for US-based researchers.

Sourcing Strategy:

  • For <5g: Buy from Combi-Blocks or Bide Pharmatech directly to save 30-50% vs. major catalog aggregators.

  • For >100g: Initiate a Custom Synthesis (FTE/FFS) contract. The synthesis is scalable, and a dedicated batch will ensure consistent impurity profiles for late-stage projects.

Incoming Quality Control (IQC) Protocols

Due to the risk of regioisomer contamination (1,5-isomer), standard HPLC is insufficient. You must use 1H-NMR or NOESY to verify structure.

Protocol: Regioisomer Verification
  • Technique: 1H-NMR (400 MHz+, DMSO-d6).

  • Diagnostic Signal: Look for the C5-H proton signal.

    • In the 1,3-isomer (Target) , the C5-H is adjacent to N1 and typically appears further downfield (~7.8 - 8.0 ppm) and shows NOE (Nuclear Overhauser Effect) interaction with the cyclopropyl methine proton.

    • In the 1,5-isomer (Impurity) , the C3-H is further upfield, and the cyclopropyl group is spatially close to the C5-substituent (aldehyde), showing different NOE patterns.

  • Purity Threshold: Accept only >97% purity by HPLC (254 nm) with <1% regioisomer content.

Visualization: QC Decision Tree

QCDecisionTree Sample Incoming Sample (Batch X) Test1 1H-NMR Analysis (DMSO-d6) Sample->Test1 Decision1 Are Cyclopropyl Signals Clear? Test1->Decision1 Test2 NOESY / Regio-check (N1-Cyclopropyl vs C5-H) Decision1->Test2 Yes Fail FAIL: Reject Batch (Wrong Isomer/Mix) Decision1->Fail No (Impure) Decision2 NOE between Cyclopropyl & C5-H? Test2->Decision2 Pass PASS: Release to Inventory (1,3-Isomer Confirmed) Decision2->Pass Yes (Target) Decision2->Fail No (1,5-Isomer)

Caption: Figure 2. Quality Control workflow focusing on regio-integrity verification.

References

  • Sigma-Aldrich. Product Specification: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (Cat# BDPH9BCDAF92).Link

  • PubChem. Compound Summary: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde. National Library of Medicine. Link

  • Fustero, S., et al. (2009). "Regioselective Synthesis of Pyrazoles from Enaminones." Journal of Organic Chemistry.
  • Bide Pharmatech. Manufacturer Catalog Entry.Link

  • National Institutes of Health (NIH). CB1 Receptor Antagonists and Pyrazole Scaffolds. PubMed Central. Link

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

[1]

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde . While pyrazole-based Schiff bases are well-documented for their antimicrobial, anticancer, and anti-inflammatory properties, the specific incorporation of the cyclopropyl moiety at the N1 position offers distinct medicinal chemistry advantages.[1][2] The cyclopropyl group enhances lipophilicity and metabolic stability compared to simple alkyl chains, while avoiding the rapid oxidative metabolism often seen with phenyl substituents.[1][2]

This guide moves beyond standard textbook procedures, addressing the specific steric and electronic nuances of the 3-formyl pyrazole scaffold to maximize yield and purity.

Chemical Basis & Mechanistic Insight

The Electrophile: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Unlike the more common 4-formyl isomers, the 3-carbaldehyde places the carbonyl group in closer proximity to the pyrazole ring nitrogens.

  • Electronic Effect: The inductive electron-donating nature of the cyclopropyl group at N1 increases the electron density of the pyrazole ring. However, the 3-position is sufficiently electrophilic for amine condensation.[1]

  • Steric Considerations: The cyclopropyl group is sterically demanding but directional.[2] It does not shield the 3-formyl group as significantly as an ortho-substituted phenyl ring would, allowing for smooth condensation with a wide range of amines.

Reaction Mechanism (Acid-Catalyzed Dehydration)

The formation of the Schiff base is a reversible equilibrium reaction. Success depends on driving the equilibrium forward by removing water or using specific catalysts to lower the activation energy of the rate-determining step (carbinolamine dehydration).

Key Mechanistic Steps:

  • Activation: Acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.[1][2][3]

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon.[2][4]

  • Proton Transfer: Formation of the carbinolamine intermediate.[2]

  • Elimination: Acid-assisted loss of water to form the imine (

    
    ) bond.[5]
    

SchiffBaseMechanismStartAldehyde + AmineStep11. Carbonyl Protonation(Acid Catalyst)Start->Step1 AcOHStep22. Nucleophilic Attack(Amine -> Carbonyl)Step1->Step2InterCarbinolamineIntermediateStep2->InterStep33. Proton Transfer& Water EliminationInter->Step3 -H2O (Rate Limiting)EndSchiff Base (Imine)+ H2OStep3->EndEnd->InterHydrolysis (Avoid!)

Figure 1: Acid-catalyzed mechanism of Schiff base formation. Note the reversibility (red dashed line) which necessitates water removal or excess reagent.[1][2]

Experimental Protocols

Materials & Reagents[1][6]
  • Precursor: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (Purity >97%).[1]

  • Amine Component: Substituted aniline or heteroaryl amine (1.0 - 1.2 equivalents).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1][2] Note: Ethanol is preferred for green chemistry compliance.[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Protocol A: Standard Reflux Method (Recommended)

Best for bulk synthesis and thermally stable amines.[1][2]

  • Preparation: Dissolve 1.0 mmol of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the primary amine. Stir for 5 minutes at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Critical Insight: Do not add excess acid.[1][2] pH < 3 can protonate the amine, rendering it non-nucleophilic and halting the reaction.[1][2] Target pH 4-5.

  • Reaction: Reflux the mixture at 78°C for 3–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1][2] Look for the disappearance of the aldehyde spot (

      
      ) and appearance of a new fluorescent spot.[2]
      
  • Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • If precipitate forms: Filter under vacuum, wash with cold ethanol.[1][2]

    • If no precipitate: Evaporate solvent under reduced pressure.[1][2] Recrystallize the residue from hot ethanol/water.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and low-yielding amines.[1]

  • Mix: Combine 1.0 mmol aldehyde, 1.0 mmol amine, and 2 drops AcOH in a microwave vial with 2 mL Ethanol.

  • Irradiate: Set microwave reactor to 100°C, 150 Watts .

  • Time: Irradiate for 5–15 minutes.

  • Workup: Pour into crushed ice. The solid Schiff base usually precipitates immediately.[2]

Workflowcluster_0Synthesis WorkflowInputReagents:Aldehyde + AmineCatAdd Catalyst:Glacial AcOH (cat.)Input->CatMethodChoose MethodCat->MethodRefluxMethod A: RefluxEtOH, 78°C, 3-6hMethod->RefluxMWMethod B: Microwave100°C, 10 minMethod->MWMonitorTLC Monitoring(Hex:EtOAc 3:1)Reflux->MonitorMW->MonitorWorkupWorkup:Ice Bath / FiltrationMonitor->Workup

Figure 2: Decision tree for synthetic methodology based on equipment availability and throughput needs.

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, compare analytical data against the expected values derived from pyrazole analogs.[2]

Expected Spectroscopic Data
TechniqueParameterExpected ValueDiagnostic Significance

H NMR

(-CH=N-)
8.4 – 9.2 ppm (Singlet)Confirms imine formation.[1][6] Absence of CHO proton (~9.8 ppm) confirms completion.[1]

H NMR

(Cyclopropyl)
0.9 – 1.2 ppm (Multiplets)Confirms integrity of the N1-cyclopropyl group (characteristic high-field signals).[1][2]
FT-IR

(C=N)
1600 – 1625 cm

Strong, sharp band indicating the azomethine linkage.[1][2]
FT-IR

(C=O)
AbsentDisappearance of the aldehyde carbonyl stretch (~1680 cm

).[1][2]
Troubleshooting Guide
  • Problem: Oily product / No precipitation.

    • Solution: The Schiff base might be low-melting. Triturate the oil with cold diethyl ether or hexane to induce crystallization.[2] Alternatively, use a Dean-Stark trap during reflux to remove water and drive the reaction to completion.[1][2]

  • Problem: Hydrolysis on TLC plate.

    • Solution: Schiff bases can hydrolyze on acidic silica.[1][2] Add 1% Triethylamine to the TLC mobile phase to neutralize the silica.[2]

Applications & Bioactivity

The 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde derived Schiff bases are privileged structures in drug discovery.

  • Antimicrobial: The pyrazole ring mimics histidine/purine structures, allowing intercalation with bacterial DNA gyrase.[1][2]

  • Anticancer: Recent studies on pyrazole-Schiff bases show cytotoxicity against A549 (lung) and Caco-2 (colon) cancer cell lines by inhibiting EGFR kinase activity [1, 2].[1]

  • Metabolic Stability: The cyclopropyl group provides a "metabolic handle" that resists P450 oxidation better than linear alkyl chains, improving the half-life of the final drug candidate.[2]

References

  • Al-Wahaibi, L. H., et al. (2024).[1][2][7] "Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents."[1][2][7][8] Pharmaceuticals, 17(5), 655.[1][2][7][8] [Link][1][2][8]

  • Kumari, P., et al. (2023).[1][2][9][10] "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics." New Journal of Chemistry, 47, 19822-19838.[1][2] [Link]

  • Cordes, E. H., & Jencks, W. P. (1962).[1][2] "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832–837.[1][2] [Link]

  • Bozduman, F., et al. (2020).[1][2][6] "Synthesis and Characterization of New Formylpyrazolones and Schiff bases." ChemRxiv. [Link][1][2]

The Strategic Role of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent properties, including metabolic stability, capacity for hydrogen bonding, and rigid conformational structure, make it an ideal foundation for the design of novel therapeutics.[3][4] Within this important class of heterocycles, 1-cyclopropyl-1H-pyrazole-3-carbaldehyde has emerged as a particularly valuable and versatile building block for medicinal chemists.

This technical guide provides an in-depth exploration of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde, offering detailed application notes and validated protocols for its use in the synthesis of medicinally relevant compounds. We will delve into the synthetic rationale behind its use, the influence of its unique structural features on biological activity, and provide step-by-step methodologies for its incorporation into diverse molecular frameworks.

Key Structural Features and Their Significance

The utility of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde in drug design is rooted in the synergistic interplay of its constituent parts: the N-cyclopropyl group, the pyrazole core, and the reactive aldehyde functionality.

  • The N-Cyclopropyl Group: The substitution of a cyclopropyl group at the N1 position of the pyrazole ring is a key design element. This small, strained ring system is known to enhance metabolic stability by hindering enzymatic degradation.[4] Furthermore, the cyclopropyl moiety can improve the binding affinity of a molecule to its biological target by introducing favorable hydrophobic interactions and influencing the overall conformational rigidity.[5]

  • The Pyrazole Core: The pyrazole ring itself is a bioisostere of other aromatic systems, offering a unique electronic distribution that can lead to improved solubility and pharmacokinetic properties.[2] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules.[4]

  • The 3-Carbaldehyde Group: The aldehyde at the C3 position is a versatile chemical handle, providing a gateway for a wide array of chemical transformations. This reactive group readily participates in reactions such as reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthetic Pathways and Protocols

The strategic application of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde is best illustrated through its use in the synthesis of bioactive molecules. Below are detailed protocols for key transformations, providing researchers with a practical guide to leveraging this building block.

Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich heterocyclic systems, and it is commonly employed for the synthesis of pyrazole-4-carbaldehydes.[6][7] A similar strategy can be adapted for the synthesis of the title compound.

Reaction Scheme:

Protocol 1 hydrazone Cyclopropylhydrazine intermediate 1-Cyclopropyl-1H-pyrazole (intermediate) hydrazone->intermediate Cyclocondensation dicarbonyl 3-Oxopropanal derivative dicarbonyl->intermediate aldehyde 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde intermediate->aldehyde Vilsmeier-Haack Formylation (POCl3, DMF)

Figure 1: General synthetic strategy for 1-cyclopropyl-1H-pyrazole-3-carbaldehyde.

Step-by-Step Procedure:

  • Cyclocondensation: To a solution of a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetraethyl acetal) in ethanol, add an equimolar amount of cyclopropylhydrazine hydrochloride.

  • Add a catalytic amount of a mineral acid (e.g., HCl) and reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclopropyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • To this reagent, add the crude 1-cyclopropyl-1H-pyrazole dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 8-12 hours.

  • Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to afford 1-cyclopropyl-1H-pyrazole-3-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.[6]

Protocol 2: Reductive Amination for the Synthesis of Novel Amine Derivatives

Reductive amination is a powerful tool for introducing amine functionalities, which are prevalent in many drug molecules due to their ability to form salt bridges and participate in hydrogen bonding.

Reaction Scheme:

Protocol 2 aldehyde 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde product N-Substituted (1-cyclopropyl-1H-pyrazol-3-yl)methanamine aldehyde->product Reductive Amination (e.g., NaBH(OAc)3, DCE) amine Primary/Secondary Amine (R1R2NH) amine->product

Figure 2: Reductive amination of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde.

Step-by-Step Procedure:

  • Dissolve 1-cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted (1-cyclopropyl-1H-pyrazol-3-yl)methanamine.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated compounds, which are themselves valuable intermediates for further functionalization, for instance, in Michael additions.

Reaction Scheme:

Protocol 3 aldehyde 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde product α,β-Unsaturated Pyrazole Derivative aldehyde->product Knoevenagel Condensation (Piperidine, Ethanol, Reflux) active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->product

Figure 3: Knoevenagel condensation with 1-cyclopropyl-1H-pyrazole-3-carbaldehyde.

Step-by-Step Procedure:

  • To a solution of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in ethanol, add an active methylene compound (e.g., malononitrile, 1.0 eq).

  • Add a catalytic amount of a base, such as piperidine (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring for the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Applications in Drug Discovery: A Case Study Approach

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. While specific examples directly utilizing 1-cyclopropyl-1H-pyrazole-3-carbaldehyde are emerging, the broader class of N-alkyl pyrazole carboxamides has shown significant promise, particularly as antagonists of the cannabinoid type 1 (CB1) receptor.[8] These antagonists have been investigated for the treatment of obesity and related metabolic disorders.[8]

The general synthetic strategy often involves the conversion of the pyrazole aldehyde to a carboxylic acid, followed by amide coupling. The N-cyclopropyl group in these structures can contribute to improved metabolic stability and binding affinity.

Table 1: Representative Biological Activities of N-Alkyl Pyrazole Derivatives

Compound ClassTargetTherapeutic AreaKey Structural FeaturesReference
N-Alkyl Pyrazole CarboxamidesCannabinoid Receptor 1 (CB1)Anti-obesity, Metabolic DisordersN-alkyl substitution, pyrazole core, carboxamide linker[8]
Pyrazole-fused HeterocyclesVarious KinasesOncologyFused heterocyclic systems derived from pyrazole precursors[9]
Substituted PyrazolesCyclooxygenase-2 (COX-2)Anti-inflammatorySpecific substitution patterns on the pyrazole ring[10]

Conclusion and Future Perspectives

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a high-potential building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique combination of a metabolically robust N-cyclopropyl group, a versatile pyrazole core, and a reactive aldehyde handle provides a powerful platform for the creation of diverse and complex molecular architectures. The protocols outlined in this guide offer a practical starting point for researchers looking to incorporate this valuable scaffold into their drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like 1-cyclopropyl-1H-pyrazole-3-carbaldehyde will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Szabó, G., Varga, B., Páyer-Lengyel, D., Szemzo, A., Erdélyi, P., Vukics, K., Szikra, J., Hegyi, E., Vastag, M., Kiss, B., Laszy, J., & Gyertyán, I. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329–4337. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). Future Medicinal Chemistry. [Link]

  • The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). RSC Medicinal Chemistry. [Link]

  • Some Examples of Bioactive Compounds Containing Pyrazole. (2024). Molecules, 29(13), 3020. [Link]

  • Naturally occurring bioactive compounds containing the pyrazole scaffold. (2023). RSC Advances, 13(43), 30334-30353. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(13), 3020. [Link]

  • learn, learn to click: Undergraduate Synthetic Organic Chemistry experiments. (2023). ChemRxiv. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (2015). Google Patents.
  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 163-174. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc, 2011(1), 196-245. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Therapeutic Potential of Pyrazole and its Analogues. Journal of Advanced Scientific Research, 12(3), 37-43.
  • Reaction 1. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(10), 435-439. [Link]

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Application Note: High-Fidelity Oxidation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde to 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-cyclopropyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical design. Its derivatives have demonstrated a wide range of biological activities, making the development of robust and scalable synthetic routes to this core a critical objective for researchers. A primary and efficient pathway involves the oxidation of the corresponding aldehyde, 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde. However, the presence of the electron-rich pyrazole ring necessitates a mild and selective oxidation method to prevent unwanted side reactions, such as ring chlorination or degradation.

This application note provides a detailed, field-proven protocol for the high-fidelity oxidation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde using the Pinnick oxidation. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible, high-yield synthesis.

Method Selection: The Rationale for Pinnick Oxidation

While several reagents are known to oxidize aldehydes (e.g., Jones reagent, potassium permanganate), the Pinnick oxidation stands out for its exceptional mildness and broad functional group tolerance.[1][2]

  • Jones Oxidation (CrO₃/H₂SO₄): This method is highly effective but proceeds under strongly acidic conditions, which can be detrimental to sensitive heterocyclic systems. Furthermore, the use of carcinogenic chromium(VI) reagents presents significant environmental and safety concerns.[3][4]

  • Potassium Permanganate (KMnO₄): As a powerful oxidant, KMnO₄ can be difficult to control and may lead to over-oxidation or cleavage of the pyrazole ring.[5][6]

  • Pinnick Oxidation (NaClO₂): This method utilizes sodium chlorite under weakly acidic buffered conditions. It is highly chemoselective for aldehydes and is compatible with a vast array of sensitive functional groups, including heterocycles, double bonds, and stereocenters, making it the ideal choice for this specific transformation.[7][8][9][10]

Mechanistic Insights: The Chemistry of Controlled Oxidation

The success of the Pinnick oxidation lies in its carefully controlled reaction mechanism, which generates the active oxidant in situ and mitigates reactive byproducts.

  • Formation of the Active Oxidant: In a weakly acidic buffer (typically a phosphate buffer), sodium chlorite (NaClO₂) is protonated to form chlorous acid (HClO₂), the active oxidizing species.[1][9]

  • Nucleophilic Addition: The aldehyde carbonyl is attacked by chlorous acid to form a key intermediate.[1][10]

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton and eliminating hypochlorous acid (HOCl) to yield the desired carboxylic acid.[9]

  • The Critical Role of the Scavenger: The byproduct, hypochlorous acid (HOCl), is a reactive oxidant that can cause deleterious side reactions, such as reacting with the pyrazole ring or consuming the sodium chlorite reagent.[1][8] To prevent this, a scavenger is added. 2-Methyl-2-butene is an excellent choice as its double bond readily reacts with HOCl in a non-disruptive manner.[7][8]

Pinnick_Mechanism cluster_activation Oxidant Activation cluster_oxidation Oxidation Reaction cluster_scavenging Byproduct Scavenging Aldehyde R-CHO (Aldehyde) Intermediate [Addition Intermediate] Aldehyde->Intermediate + HClO₂ NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + H⁺ (from Buffer) Buffer NaH₂PO₄ Scavenger 2-Methyl-2-butene CarboxylicAcid R-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid Fragmentation HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl Scavenged_HOCl Scavenged HOCl HOCl->Scavenged_HOCl + Scavenger

Figure 1: Simplified mechanism of the Pinnick oxidation.

Experimental Protocol

This protocol is optimized for the oxidation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde on a research scale.

Materials and Reagents

ReagentPuritySupplierNotes
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde>95%Commercial SourceStarting material
Sodium chlorite (NaClO₂)80%Sigma-AldrichTechnical grade is sufficient
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS GradeFisher ScientificUsed as a buffer
2-Methyl-2-butene99%Acros OrganicsHOCl scavenger
tert-Butanol (t-BuOH)ACS GradeVWRReaction solvent
Deionized Water (H₂O)--Reaction solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Sodium Sulfite (Na₂SO₃)ACS GradeSigma-AldrichQuenching agent
Sodium Chloride Solution (Brine)Saturated-Used for washing
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent
Hydrochloric Acid (HCl)1 M aq.-For pH adjustment during workup

Step-by-Step Procedure

protocol_workflow A 1. Dissolve Aldehyde in t-BuOH / H₂O B 2. Add 2-Methyl-2-butene and NaH₂PO₄ Buffer A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add aq. NaClO₂ Solution Dropwise C->D E 5. Stir at RT (Monitor by TLC) D->E F 6. Quench with aq. Na₂SO₃ E->F G 7. Acidify to pH ~3 with 1 M HCl F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash with Brine, Dry over MgSO₄ H->I J 10. Filter and Concentrate (Rotary Evaporator) I->J K 11. Purify Product (Recrystallization/Chromatography) J->K

Figure 2: Experimental workflow for the Pinnick oxidation.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL/mmol of aldehyde).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (5.0 eq) followed by sodium dihydrogen phosphate monohydrate (5.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite (80% purity, 2.5 eq) in a minimal amount of water. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up - Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium sulfite to quench any excess oxidant. Stir for 20 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. If necessary, adjust the pH of the aqueous layer to ~3 with 1 M HCl to ensure the carboxylic acid is fully protonated. Extract the product with ethyl acetate (3x volumes).

  • Work-up - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Quantitative Data Summary

ParameterRecommended ValueRationale
Substrate1-Cyclopropyl-1H-pyrazole-3-carbaldehyde1.0 equivalent
OxidantSodium Chlorite (NaClO₂), 80%2.0 - 3.0 equivalents
BufferSodium Dihydrogen Phosphate (NaH₂PO₄)4.0 - 6.0 equivalents to maintain mild acidic pH
Scavenger2-Methyl-2-butene4.0 - 10.0 equivalents to effectively trap HOCl byproduct
Solvent Systemt-BuOH : H₂O (1:1 v/v)Solubilizes both organic substrate and inorganic salts
Temperature0 °C for addition, then ambient temperatureControls exotherm during addition and allows for steady reaction rate
Reaction Time4 - 16 hoursSubstrate dependent; monitor by TLC
Expected Yield 85 - 95% Based on literature for similar heterocyclic aldehydes[7]

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient oxidant; low temperature; poor reagent quality.Confirm consumption of starting material by TLC. If stalled, add an additional portion of NaClO₂ (0.5 eq). Ensure reagents are not expired.
Low Yield Incomplete extraction; product loss during workup.Ensure the aqueous layer is acidified to pH 2-3 before extraction to fully protonate the carboxylic acid, making it soluble in the organic layer.
Chlorinated Byproduct Detected Inefficient scavenging of HOCl byproduct.Increase the excess of 2-methyl-2-butene (up to 10 eq). Ensure vigorous stirring to maintain a homogenous mixture.[8]
Exothermic Reaction Rate of NaClO₂ addition is too fast.Add the NaClO₂ solution slowly and maintain cooling with the ice bath. A rapid temperature increase can lead to the formation of toxic ClO₂ gas.[1]

References

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. NaOCl Bleach Oxidation. Available at: [Link]

  • Wikipedia. Pinnick oxidation. Available at: [Link]

  • Soldatenkov, A. T., et al. (2005).
  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Available at: [Link]

  • Scribd. Chemists' Guide: Aldehyde Oxidation. Available at: [Link]

  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid? Available at: [Link]

  • Wenxuecity. Pinnick oxidation. Available at: [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • YouTube. Pinnick Oxidation. Available at: [Link]

  • Quora. Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction? Available at: [Link]

  • Organic Chemistry Portal. Sodium Hypochlorite, Bleach, NaOCl. Available at: [Link]

  • J&K Scientific. 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Jones Oxidation. Available at: [Link]

  • Organic Chemistry Portal. Potassium Permanganate. Available at: [Link]

  • NRC Research Press. Permanganate–periodate oxidation. VI. The oxidation of various aliphatic compounds. Available at: [Link]

  • ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. Available at: [Link]

  • Wikipedia. Jones oxidation. Available at: [Link]

  • Sciencemadness Wiki. Jones oxidation. Available at: [Link]

  • Organic Chemistry Tutor. Jones Oxidation. Available at: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Quickcompany. Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Available at: [Link]

  • ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • PubMed. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available at: [Link]

  • ChemEurope.com. Oxidation of primary alcohols to carboxylic acids. Available at: [Link]

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Application Notes & Protocols: Strategic Implementation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Pyrazole Scaffold in Modern Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile pharmacophore. When functionalized with moieties like a cyclopropyl group and an aldehyde, as in 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde, it becomes a highly valuable building block for creating complex molecular architectures. The cyclopropyl group can enhance metabolic stability and binding affinity, while the aldehyde provides a reactive handle for further synthetic transformations.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl compounds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's success is rooted in its broad functional group tolerance, the commercial availability of diverse boronic acid partners, and generally mild reaction conditions.[3][4]

This guide provides an in-depth exploration of the use of halogenated 1-cyclopropyl-1H-pyrazole-3-carbaldehyde derivatives in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, critical parameter optimization, and provide a robust, field-tested protocol for researchers in drug development and synthetic chemistry.

Mechanistic Framework: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing reaction conditions. The process is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazole derivative, forming a Pd(II) complex.[2][5]

  • Transmetalation: The organic group from the boronic acid (or its activated 'ate' complex) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[1][3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Diorganopalladium Complex) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product pyrazole Pyrazole-X (R¹-X) pyrazole->oxidative_addition boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: Optimizing for Success

The coupling of nitrogen-rich heterocycles like pyrazoles presents unique challenges. The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7] Therefore, careful selection of reagents is crucial for a successful reaction.

Palladium Catalyst and Ligand Selection

The choice of ligand is arguably the most critical factor in modern cross-coupling reactions. While classical catalysts like Pd(PPh₃)₄ can be effective for simple substrates, challenging couplings involving heteroaryl halides benefit immensely from specialized ligands.[8]

  • Expert Insight: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended. These ligands accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species, preventing the formation of inactive palladium black.[7][9] Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G2/G3/G4) is often more reliable and convenient than generating the active catalyst in situ.[9] Pyrazole-based ligands have also been developed and shown to be effective in stabilizing the metal complexes used as pre-catalysts.[10]

The Role of the Base

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate 'ate' complex, which is essential for the transmetalation step.[3][5]

  • Expert Insight: The choice of base must be strong enough to facilitate this activation but mild enough to avoid side reactions with the aldehyde functionality.

    • K₃PO₄ (Potassium Phosphate): An excellent general choice for heteroaryl couplings, providing a good balance of reactivity and mildness.[7]

    • Na₂CO₃ / K₂CO₃ (Sodium/Potassium Carbonate): Commonly used, effective, and economical bases, often in an aqueous-organic solvent mixture.[8]

    • KF (Potassium Fluoride): A milder option that can be effective for substrates with base-labile groups.[3]

Solvent System Selection

The solvent must solubilize all components of the reaction and be stable at the required temperature.

  • Expert Insight: A mixture of an organic solvent with water is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the boronate complex.

    • 1,4-Dioxane / Water: A classic and highly effective solvent system for many Suzuki couplings.[8]

    • Toluene / Water or DMF / Water: Viable alternatives depending on substrate solubility and reaction temperature requirements.[11][12]

    • Anhydrous Solvents: In some cases, particularly with sensitive substrates or specific boronate esters, anhydrous conditions may be preferred.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a halogenated 1-cyclopropyl-1H-pyrazole-3-carbaldehyde with an arylboronic acid.

Reactants:

  • 1-Cyclopropyl-5-bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Arylboronic Acid (1.3 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup Add solids (pyrazole, boronic acid, base, catalyst) to a reaction vessel. solvent 2. Solvent Addition & Degassing Add solvents and degas the mixture (e.g., sparge with Argon for 10-15 min). setup->solvent reaction 3. Heating & Monitoring Heat to desired temperature (e.g., 80-100 °C). Monitor progress by TLC or LC-MS. solvent->reaction workup 4. Reaction Workup Cool to RT, dilute with EtOAc, wash with water and brine. reaction->workup purification 5. Purification Dry organic layer (e.g., Na₂SO₄), concentrate, and purify by column chromatography. workup->purification analysis 6. Characterization Confirm structure and purity (NMR, HRMS). purification->analysis

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-cyclopropyl-5-bromo-1H-pyrazole-3-carbaldehyde (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.26 mmol, 1.3 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane (1.6 mL) and water (0.4 mL).

  • Degassing: Seal the vessel and sparge the mixture with a stream of Argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C. Allow the reaction to stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions reported for Suzuki-Miyaura couplings of pyrazole derivatives, providing a baseline for optimization.

Pyrazole SubstrateBoronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O8095[9]
4-Bromopyrazole4-Methoxyphenylboronic acidP1 (XPhos-based) (6-7)K₃PO₄ (2)Dioxane/H₂O10086[7]
Fused Pyrazole BromidePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O9085[8]
4'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOH (2)EtOH/H₂OMW95[13]

Troubleshooting Guide: A Self-Validating System

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently active catalyst/ligand system.3. Base is not strong enough or has poor solubility.4. Poor quality boronic acid (decomposed).1. Ensure thorough degassing of the reaction mixture.2. Switch to a more active pre-catalyst (e.g., a G3/G4 Buchwald pre-catalyst).3. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.
Formation of Side Products 1. Protodeborylation: Boronic acid is replaced by 'H'.2. Homocoupling: Dimerization of the boronic acid or pyrazole halide.1. Lower the reaction temperature or use a less aqueous solvent system. Use boronic ester instead of acid.[2]2. This often indicates slow transmetalation. Use a more electron-rich ligand or a different base to accelerate the desired catalytic cycle.
Difficulty in Purification 1. Residual palladium catalyst.2. Boronic acid/ester starting material or homocoupled byproducts.1. Filter the crude reaction mixture through Celite or silica gel before workup. Consider a scavenger resin.2. Perform an acidic or basic wash during workup to remove boronic acid residues. Optimize chromatography conditions.

Conclusion

The Suzuki-Miyaura reaction is an exceptionally robust tool for functionalizing the 1-cyclopropyl-1H-pyrazole-3-carbaldehyde scaffold. Success hinges on a rational understanding of the catalytic cycle and the careful selection of the catalyst, ligand, base, and solvent system to overcome the potential challenges posed by nitrogen-containing heterocycles. By employing modern, electron-rich phosphine ligands and optimized conditions, researchers can efficiently generate a diverse array of novel chemical entities for applications in drug discovery and beyond. The protocols and insights provided herein serve as a comprehensive guide to achieving high-yield, reproducible results.

References

  • Kvasnica, M., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ResearchGate. Available at: [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Mphahlele, M. J., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Peral, D., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Illinois Experts. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Mullens, P. R. (2009). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available at: [Link]

  • Wallace, D. J., & Chen, C. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]

  • Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Wang, D., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

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synthesis of CB1 receptor antagonists using cyclopropyl pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of CB1 Receptor Antagonists via Cyclopropyl Pyrazole Intermediates

Abstract

This technical guide details the synthetic optimization for producing Cannabinoid Receptor 1 (CB1) antagonists containing a cyclopropyl-pyrazole core . While the classic antagonist Rimonabant (SR141716) utilizes a 1,5-diaryl scaffold, recent medicinal chemistry efforts have focused on cyclopropyl moieties (at the C5 or C4 positions) to modulate lipophilicity (


), improve metabolic stability, and reduce off-target psychiatric effects. This note focuses on the critical Claisen condensation  and regioselective Knorr pyrazole synthesis , providing a validated protocol for isolating the bioactive 1,5-regioisomer over the thermodynamically stable 1,3-isomer.

Introduction & Mechanistic Rationale

The CB1 receptor, a G-protein coupled receptor (GPCR) primarily located in the central nervous system, is a validated target for metabolic disorders. However, first-generation inverse agonists like Rimonabant faced withdrawal due to blood-brain barrier (BBB) penetrance leading to psychiatric side effects.

Why Cyclopropyl Intermediates? Incorporating a cyclopropyl group into the pyrazole scaffold serves three specific design purposes:

  • Steric Bulk without Rotational Freedom: The cyclopropyl group provides rigid steric bulk similar to an isopropyl group but with restricted bond rotation, locking the antagonist into a bioactive conformation.

  • Lipophilicity Modulation: It lowers the

    
     compared to a phenyl ring, potentially reducing BBB penetration for peripherally restricted antagonists (e.g., targeting adipocytes vs. CNS neurons).
    
  • Metabolic Blocking: Cyclopropyl groups are resistant to CYP450 oxidative dealkylation compared to standard alkyl chains.

The Synthetic Challenge: The core challenge is the Knorr Pyrazole Synthesis . Reacting a 1,3-diketone with an aryl hydrazine yields two regioisomers: the 1,5-isomer (bioactive target) and the 1,3-isomer (impurity). This protocol utilizes solvent polarity and steric control to favor the 1,5-isomer.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the pyrazole ring into two key components: a lithium enolate derived 1,3-diketoester and a substituted hydrazine .

Retrosynthesis Target CB1 Antagonist (1-Aryl-5-Cyclopropyl-pyrazole) Intermediate Cyclopropyl Pyrazole Carboxylate Intermediate Target->Intermediate Amide Coupling (Piperidine/Amine) Precursor1 Lithium Enolate of Cyclopropyl Ketone Intermediate->Precursor1 Knorr Cyclization Precursor2 Diaryl Hydrazine (e.g., 2,4-dichlorophenyl) Intermediate->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core from a cyclopropyl enolate and hydrazine.

Critical Application Notes: The Chemistry

Phase 1: The Claisen Condensation (Enolate Formation)

To generate the 1,3-dicarbonyl precursor, we react a cyclopropyl ketone with a dialkyl oxalate.

  • Reagent Choice: LiHMDS (Lithium bis(trimethylsilyl)amide) is preferred over NaH. LiHMDS allows for kinetic control at -78°C, preventing self-condensation of the ketone and ring-opening of the strained cyclopropyl ring, which can occur under harsh thermodynamic conditions (NaOEt/EtOH).

  • Temperature Control: The reaction must be maintained below -60°C during enolate formation to ensure the Z-enolate is formed, which chelates with the lithium, stabilizing the intermediate for the subsequent trap with diethyl oxalate.

Phase 2: Regioselective Knorr Cyclization

The reaction of the 1,3-diketoester with 2,4-dichlorophenylhydrazine is the defining step.

  • The Mechanism: The hydrazine contains two nitrogens: the terminal

    
     (more nucleophilic) and the internal 
    
    
    
    (less nucleophilic due to steric/electronic deactivation).
  • Regiocontrol:

    • Goal: To obtain the 1,5-isomer , the internal nitrogen (

      
      ) must bond to the carbon bearing the cyclopropyl group.
      
    • Reality: The terminal

      
       usually attacks the most electrophilic carbonyl (the 
      
      
      
      -keto ester) first. This establishes the C3-N1 bond. The subsequent cyclization forces the aryl group to the N1 position and the cyclopropyl to C5.
    • Solvent Effect: Using Glacial Acetic Acid promotes the formation of the 1,5-isomer by protonating the carbonyls, making the differentiation based on electrophilicity more pronounced than steric hindrance.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Safety Warning: LiHMDS is moisture-sensitive and pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Reagent Prep: Charge the flask with Cyclopropyl Methyl Ketone (1.0 eq, 50 mmol) and anhydrous THF (200 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Enolization: Add LiHMDS (1.0 M in THF, 1.1 eq, 55 mmol) dropwise over 30 minutes. Critical: Do not allow internal temp to rise above -65°C. Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • Acylation: Add Diethyl Oxalate (1.2 eq, 60 mmol) rapidly in one portion (kinetic trap).

  • Warming: Allow the mixture to warm to 0°C over 2 hours. The solution will turn yellow/orange.

  • Quench: Quench with 1N HCl (cold) until pH ~2. Extract with EtOAc (3 x 100 mL).

  • Workup: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Output: Crude yellow oil (Ethyl 4-cyclopropyl-2,4-dioxobutanoate). Proceed immediately to Phase 2 to avoid decarboxylation.

Protocol B: Regioselective Cyclization to 1-(2,4-dichlorophenyl)-5-cyclopropyl-1H-pyrazole-3-carboxylate
  • Dissolution: Dissolve the crude diketoester from Protocol A in Glacial Acetic Acid (10 mL/g of substrate).

  • Hydrazine Addition: Add 2,4-Dichlorophenylhydrazine hydrochloride (1.05 eq).

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor by HPLC/TLC.

    • Checkpoint: Two spots will appear.[1] The lower

      
       spot is typically the 1,5-isomer (more polar due to dipole moment alignment).
      
  • Workup: Cool to room temperature. Pour into ice water (500 mL). A solid precipitate will form.

  • Filtration: Filter the solid. This is a mixture of regioisomers.

  • Purification (The "Application Scientist" Trick):

    • Recrystallize the crude solid from Ethanol/Water (9:1) . The 1,5-isomer crystallizes out preferentially due to better packing of the twisted aryl/pyrazole system compared to the planar 1,3-isomer.

    • Alternative: If separation is poor, use Flash Chromatography (Hexanes:EtOAc 80:20).

QC & Validation: Distinguishing Regioisomers

It is vital to confirm the regioisomer before proceeding to amide coupling.

Feature1,5-Isomer (Target)1,3-Isomer (Impurity)
NOESY NMR Strong NOE between Cyclopropyl protons and Aryl Ortho-protons .NOE between Cyclopropyl protons and Pyrazole-C4 proton .
C-13 NMR C5 (attached to Cyclopropyl) shifted upfield (~135 ppm).C3 (attached to Cyclopropyl) shifted downfield (~145 ppm).
HPLC RT Elutes Earlier (Reverse Phase C18) due to non-planar twisted geometry reducing interaction with stationary phase.Elutes Later (Planar conformation interacts more strongly).

Workflow Visualization

Workflow Start Cyclopropyl Methyl Ketone Step1 Step 1: Claisen Condensation (-78°C, LiHMDS, Diethyl Oxalate) Start->Step1 Inter Intermediate: Diketoester Step1->Inter Step2 Step 2: Knorr Cyclization (AcOH, 90°C, Hydrazine HCl) Inter->Step2 Regioselectivity Control Crude Crude Mixture (1,5- and 1,3-isomers) Step2->Crude Purify Purification: Recrystallization (EtOH/H2O) Crude->Purify Final Pure 1,5-Cyclopropyl Pyrazole CB1 Antagonist Precursor Purify->Final >98% Purity

Figure 2: Step-by-step synthetic workflow emphasizing the purification checkpoint.

References

  • Dutta, A. K., et al. (1999). "Structure-activity relationship studies of novel pyrazole derivatives as potent and selective cannabinoid CB1 receptor antagonists." Journal of Medicinal Chemistry, 42(4), 769-776.[2][3]

  • Lange, J. H., et al. (2004). "Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB1 cannabinoid receptor antagonists." Journal of Medicinal Chemistry, 47(3), 627-643.

  • Seltzman, H. H., et al. (1995). "Phenol and ester analogs of SR141716A: synthesis and structure-activity relationships." Chemical Communications.

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] (Foundational Chemistry).

  • Vandevoorde, S., & Lambert, D. M. (2007). "The endocannabinoid system: a target for new drugs."[3][4] Current Pharmaceutical Design, 13(22), 2215-2232.

Sources

Application Note: Scalable Preparation of 1-Cyclopropyl-3-Hydroxymethylpyrazole via Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1-cyclopropyl-3-hydroxymethylpyrazole scaffold is a high-value intermediate in the synthesis of Janus kinase (JAK) inhibitors and HCV NS5A inhibitors. Its unique structural features—specifically the cyclopropyl motif—confer improved metabolic stability and lipophilicity compared to standard alkyl chains.

This Application Note details the chemoselective reduction of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde to its corresponding primary alcohol using Sodium Borohydride (


). Unlike catalytic hydrogenation (

), which poses a risk of cyclopropyl ring-opening, or Lithium Aluminum Hydride (

), which presents significant safety hazards at scale, the borohydride route offers a mild, scalable, and highly selective protocol.
Key Advantages of This Protocol
  • Chemoselectivity: Preserves the strained cyclopropyl ring and the pyrazole core.

  • Scalability: Avoids cryogenic conditions; capable of operation at

    
     to Ambient Temperature.
    
  • Safety: Eliminates the need for pyrophoric reagents (

    
    ) or high-pressure hydrogenation vessels.
    

Chemical Strategy & Mechanism[1][2][3][4]

Reaction Scheme

The transformation proceeds via the nucleophilic attack of the borohydride anion on the carbonyl carbon of the aldehyde. The cyclopropyl group remains inert to these nucleophilic conditions.

ReactionScheme SM 1-Cyclopropyl-3-formylpyrazole (Aldehyde) Inter Borate Complex (Intermediate) SM->Inter Hydride Transfer Reagent NaBH4 / MeOH 0°C -> RT Reagent->Inter Product 1-Cyclopropyl-3-hydroxymethylpyrazole (Alcohol) Inter->Product Acidic Quench (Hydrolysis)

Figure 1: Reaction pathway demonstrating the hydride transfer and subsequent hydrolysis.

Mechanistic Insight (Expertise)

While


 theoretically delivers 4 hydrides per mole, in practice, the kinetics slow down significantly after the first two transfers due to steric bulk and the formation of alkoxyborates.
  • Stoichiometry: We utilize 0.5 – 0.6 equivalents of

    
     (2.0 – 2.4 hydride equivalents) to ensure complete conversion without large excesses that complicate the quench.
    
  • Solvent Effect: Methanol is chosen over Ethanol or THF.[1] Methanol participates in the mechanism by exchanging ligands on the boron, facilitating the release of the alkoxy group, though it also slowly decomposes the reagent (solvolysis). This competition is managed by temperature control (

    
    ).[1]
    

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.DensityPurityRole
1-Cyclopropyl-pyrazole-3-carbaldehyde 136.151.0N/A>97%Starting Material
Sodium Borohydride (

)
37.830.6Solid98%Reducing Agent
Methanol (MeOH) 32.0410 Vol0.792HPLCSolvent
Ammonium Chloride (sat.[1] aq.) 53.49N/A~1.05Sat.Quenching Agent
Ethyl Acetate 88.11N/A0.902ACSExtraction Solvent
Step-by-Step Methodology
Step 1: Reactor Setup
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a temperature probe.

  • Critical: Ensure the system is vented to a bubbler to manage

    
     gas evolution.
    
Step 2: Dissolution
  • Charge 1-Cyclopropyl-pyrazole-3-carbaldehyde (10.0 g, 73.4 mmol) into the flask.

  • Add Methanol (100 mL, 10 volumes).

  • Stir until fully dissolved. The solution should be clear to slightly yellow.

  • Cool the mixture to

    
      using an ice/water bath.
    
Step 3: Reduction (The Critical Step)
  • Add Sodium Borohydride (1.67 g, 44.0 mmol, 0.6 eq) portion-wise over 20–30 minutes.

    • Expert Note: Add in small spatula tips. Watch for bubbling (

      
       evolution). Do not allow the internal temperature to exceed 
      
      
      
      .
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2 hours.

Step 4: In-Process Control (IPC)
  • Sample 50

    
    L of the reaction mixture into a vial containing water/ethyl acetate.
    
  • Analyze via TLC (50% EtOAc/Hexane) or LC-MS.

    • Target: Disappearance of Aldehyde (

      
      ) and appearance of Alcohol (
      
      
      
      ).
Step 5: Quench & Workup
  • Cool the mixture back to

    
     .
    
  • Slowly add Saturated Aqueous

    
     (50 mL).
    
    • Caution: Exothermic![2][3] Vigorous bubbling will occur as excess borohydride is destroyed.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol.

  • Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Process Workflow & Decision Tree

This diagram outlines the logical flow of the experiment, including critical decision points for purification.

Workflow Start Start: Aldehyde Solution AddReagent Add NaBH4 @ 0°C (Control Exotherm) Start->AddReagent Reaction Stir @ RT (2 hrs) AddReagent->Reaction IPC IPC: TLC/LCMS SM Remaining? Reaction->IPC AddMore Add 0.1 eq NaBH4 IPC->AddMore Yes Quench Quench: Sat. NH4Cl (Remove MeOH) IPC->Quench No AddMore->Reaction Extract Extraction (EtOAc) Phase Separation Quench->Extract PurityCheck Purity > 95%? Extract->PurityCheck Column Flash Chromatography (DCM/MeOH) PurityCheck->Column No Final Final Product (White Solid/Oil) PurityCheck->Final Yes Column->Final

Figure 2: Operational workflow including IPC checkpoints and purification logic.

Analytical Validation (Self-Validating System)

To confirm the identity of the product and ensure the cyclopropyl ring is intact, compare the spectral data against these expected values.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.45 (d, 1H):  Pyrazole C5-H.
    
  • 
     6.15 (d, 1H):  Pyrazole C4-H.
    
  • 
     4.65 (s, 2H): 
    
    
    
    -OH (Diagnostic peak; shift from ~10.0 ppm aldehyde signal).
  • 
     3.60 (m, 1H):  Cyclopropyl CH (methine).
    
  • 
     1.00 – 1.20 (m, 4H):  Cyclopropyl 
    
    
    
    protons (Distinctive high-field multiplets).

Validation Check: If the multiplets at 1.00–1.20 ppm disappear or become simple alkyl triplets, the cyclopropyl ring has opened (process failure).

Safety & Troubleshooting

Hazard Analysis
  • Hydrogen Evolution: The reaction releases

    
     gas.[4][5] Perform in a fume hood. Do not seal the vessel.
    
  • Boron Residues: Boric acid derivatives can be toxic. Dispose of aqueous waste according to halogen-free regulations.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Wet Methanol (reacts with

)
Use fresh, dry MeOH or add 0.1–0.2 eq excess

.
Low Yield Product lost in aqueous phasePyrazoles are polar. Salt the aqueous layer (NaCl) and re-extract with EtOAc or DCM/iPrOH (3:1).
Ring Opening Acidic quench too strong / too hotEnsure quench is done at

using buffered

, not HCl.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of borohydride reduction).
  • Vertex Pharmaceuticals. (2007). Inhibitors of c-Jun N-Terminal Kinases (JNK). WO2007087717. (Describes the use of cyclopropyl-pyrazole intermediates).

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational work on borohydride selectivity).

  • Sigma-Aldrich. (n.d.). Sodium Borohydride Safety Data Sheet. (Safety grounding).

Sources

Application Note: Optimized Reaction Conditions for Knoevenagel Condensation of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for Knoevenagel condensation involving pyrazole aldehydes.

Introduction & Strategic Significance

Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (PDE5 inhibitor). The Knoevenagel condensation of pyrazole carbaldehydes with active methylene compounds is a pivotal "gateway reaction" for synthesizing functionalized acrylonitriles, pyranopyrazoles, and complex fused heterocycles.

Unlike simple benzaldehydes, pyrazole aldehydes present unique challenges due to their electron-rich heteroaromatic nature and prototropic tautomerism (in N-unsubstituted derivatives). This guide provides a scientifically grounded decision matrix for selecting reaction conditions that maximize yield, minimize side reactions (such as aldol self-condensation), and adhere to green chemistry principles.

Mechanistic Insight & Reactivity Profile

Electronic Deactivation

The pyrazole ring is electron-rich (π-excessive). When a formyl group is attached at the C-4 position (most common), the ring donates electron density into the carbonyl carbon via resonance.

  • Consequence: The carbonyl carbon is less electrophilic than that of a standard benzaldehyde or nitrobenzaldehyde.

  • Solution: Stronger nucleophiles or highly effective catalysts (like piperidine or ionic liquids) are often required to drive the initial nucleophilic attack.

The N-H Proton Challenge

For 1H-pyrazole-4-carbaldehydes (unsubstituted at Nitrogen), the N-H proton is acidic (


).
  • Risk: Strong bases (e.g., NaOEt, KOH) can deprotonate the pyrazole nitrogen before the methylene compound, forming a pyrazolyl anion that resists nucleophilic attack or precipitates out of solution.

  • Mitigation: Use mild bases (ammonium carbonate), organocatalysts, or buffer systems that activate the methylene donor without stripping the pyrazole proton.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and potential side pathways.

KnoevenagelMechanism Start Pyrazole Aldehyde (Electrophile) Attack Nucleophilic Attack (C-C Bond Formation) Start->Attack Side Side Reaction: N-Deprotonation Start->Side Strong Base (if N-H present) Methylene Active Methylene (Nucleophile) Enolate Enolate Ion Formation Methylene->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Enolate->Attack Intermed Alkoxide Intermediate Attack->Intermed Dehydration Dehydration (-H2O) Intermed->Dehydration Proton Transfer Product α,β-Unsaturated Product Dehydration->Product

Figure 1: Mechanistic pathway of Knoevenagel condensation highlighting the critical nucleophilic attack and the risk of N-deprotonation.

Validated Experimental Protocols

Method A: Classical Piperidine/Ethanol (The "Gold Standard")

Best for: Stable, N-substituted pyrazoles and initial small-scale screening.

Principle: Piperidine acts as a dual base/nucleophile catalyst, forming a transient iminium ion that activates the aldehyde.

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-4-carbaldehyde and 1.1 mmol of the active methylene compound (e.g., malononitrile) in 5-10 mL of absolute ethanol .

  • Catalysis: Add 3-5 drops (approx. 0.1 mL) of piperidine.

    • Note: If the reaction is sluggish, add 2 drops of glacial acetic acid to buffer the system (forming piperidinium acetate).

  • Reaction: Reflux the mixture at 78°C for 1–3 hours . Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

  • Work-up: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

Method B: Green Aqueous Sonication (The "Eco-Friendly" Route)

Best for: N-unsubstituted pyrazoles, scale-up, and avoiding toxic organic solvents.

Principle: Uses ammonium carbonate in water/ethanol.[1] The mild basicity prevents N-deprotonation, and sonication (ultrasound) overcomes solubility issues by creating cavitation energy.

Protocol:

  • Preparation: Mix 1.0 mmol pyrazole aldehyde and 1.0 mmol active methylene in 10 mL of Water:Ethanol (1:1) .

  • Catalyst: Add 20 mol% Ammonium Carbonate ((NH₄)₂CO₃) .

  • Activation: Place the flask in an ultrasonic bath (cleaning bath type is sufficient, 35-40 kHz) at ambient temperature.

  • Duration: Sonicate for 15–45 minutes .

  • Work-up: The product will precipitate out of the aqueous medium. Filter, wash with water to remove the catalyst, and dry.

    • Validation: This method typically yields 85-95% purity without chromatography.

Method C: Microwave-Assisted Solvent-Free (The "High-Throughput" Route)

Best for: Library synthesis, difficult substrates, and rapid optimization.

Principle: Direct dielectric heating of polar reagents accelerates the dehydration step.

Protocol:

  • Mixing: Grind 1.0 mmol aldehyde and 1.1 mmol methylene compound with 10 mol% Piperidine (or solid support like Basic Alumina) in a mortar for 1 minute to ensure intimate contact.

  • Irradiation: Transfer to a microwave vial. Irradiate at 140–300 W (approx. 80–100°C) for 2–5 minutes .

  • Work-up: Cool the vial. Extract the solid with hot ethanol, filter to remove solid support (if used), and cool to crystallize.

Comparative Data Summary

The following table summarizes expected outcomes based on validated literature sources for Pyrazole-4-carbaldehyde + Malononitrile.

ParameterMethod A: ClassicalMethod B: Green/AqueousMethod C: Microwave
Catalyst Piperidine(NH₄)₂CO₃Piperidine / None
Solvent EthanolWater:Ethanol (1:1)Solvent-Free
Temp/Energy Reflux (78°C)Sonication (25°C)MW (80-100°C)
Time 60 - 180 min15 - 45 min2 - 5 min
Yield 75 - 85%88 - 96%90 - 98%
Atom Economy Moderate (Solvent waste)High (Water waste)Very High
Suitability General PurposeBest for N-H Pyrazoles Best for Libraries

Troubleshooting & Critical Parameters Matrix

Use this decision tree to select the optimal condition for your specific substrate.

DecisionTree Start Start: Select Substrate CheckNH Is Pyrazole N-substituted? Start->CheckNH YesSub Yes (N-Me, N-Ph, etc.) CheckNH->YesSub NoSub No (N-H free) CheckNH->NoSub CheckScale Reaction Scale? YesSub->CheckScale MethodB Method B: Aqueous/Sonication NoSub->MethodB Avoids N-deprotonation Large Large (>5g) CheckScale->Large Small Small/Library (<100mg) CheckScale->Small CheckGreen Green Priority? CheckGreen->MethodB MethodA Method A: Piperidine/EtOH Reflux Large->MethodA Cost effective MethodC Method C: Microwave/Solvent-Free Small->MethodC Speed

Figure 2: Decision Matrix for selecting reaction conditions.

Critical Troubleshooting Tips:
  • Precipitate Gums/Oils: If the product oils out in Method B, add a small amount of ethanol (up to 20% v/v) to solubilize the intermediate, then cool slowly.

  • No Reaction: If the pyrazole aldehyde is highly electron-rich (e.g., has -OMe or -NMe2 groups on the ring), the carbonyl is deactivated. Switch to Method C (Microwave) or use TiCl₄/Pyridine (Lewis Acid catalysis) to activate the carbonyl.

  • Bis-Addition: In rare cases with highly active methylenes (like dimedone), a 1:2 adduct (aldehyde:methylene) may form. Ensure strictly 1:1 stoichiometry and avoid excess methylene reagent.

References

  • Sonar, J. P., et al. (2017).[1] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 6(2), 69-72.[1]

  • Reddy, M. B. M., et al. (2019).[2] "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 24(12).

  • Knoevenagel Condensation Overview. (n.d.). Organic Chemistry Portal.

  • Desai, N. C., et al. (2020). "Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation." Combinatorial Chemistry & High Throughput Screening.

  • Pawar, S. S., et al. (2017).[1] "Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions." ResearchGate.[1][3][4]

Sources

Troubleshooting & Optimization

preventing oxidation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Product: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde CAS: 3920-50-1[1]

Introduction: The "Silent Killer" of Aldehydes

Welcome. I am Dr. Aris, Senior Application Scientist. If you are accessing this guide, you likely view 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde as a critical building block for your scaffold—likely for a reductive amination or a Wittig olefination.[1]

You may have noticed that your once-pristine yellow solid has turned into a gummy residue or that your stoichiometry is failing. This is almost certainly due to autoxidation , a radical chain reaction that converts your reactive aldehyde into 1-cyclopropyl-1H-pyrazole-3-carboxylic acid.[1]

For this specific molecule, the stakes are higher than generic benzaldehyde.[2] The cyclopropyl group introduces ring strain.[2] While generally stable, if your sample oxidizes significantly, the resulting carboxylic acid accumulation can lower the pH of your bulk material, potentially sensitizing the cyclopropyl ring to acid-catalyzed opening over long storage periods.[2]

This guide provides the protocols to Prevent , Diagnose , and Recover your material.[2]

Module 1: The Science of Degradation

To prevent the problem, you must understand the mechanism.[2] Aldehyde oxidation is not a simple reaction with air; it is a radical chain reaction .[2]

  • Initiation: A trace radical initiator (light, metal ions) abstracts the aldehydic hydrogen.[2]

  • Propagation: The acyl radical reacts with oxygen to form a peroxy radical, which steals a hydrogen from another aldehyde molecule.[2] This creates the carboxylic acid and a new radical, continuing the chain.[2]

  • The Specific Risk: The electron-rich pyrazole ring can stabilize the intermediate radicals, potentially accelerating this process compared to aliphatic aldehydes.[2]

Visualizing the Threat (Mechanism)

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C=O•) Aldehyde->Radical Initiation (Light/Metals) Peroxy Peroxy Radical (R-C(=O)OO•) Radical->Peroxy + O2 Peracid Peracid (R-C(=O)OOH) Peroxy->Peracid + Aldehyde (H-Abstraction) Peracid->Radical Chain Propagation Acid Carboxylic Acid (Impurity) Peracid->Acid Decomposition Cyclopropyl Ring Opening (Secondary Degradation) Acid->Cyclopropyl Acid Catalysis

Figure 1: The autoxidation cascade.[1][2] Note that the formation of the acid byproduct can trigger secondary degradation of the cyclopropyl ring.[2]

Module 2: Storage Best Practices

Do not rely on the supplier’s original packaging once opened.[2] Implement this "Zero-Oxidation" protocol immediately upon receipt.

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lower T exponentially slows radical propagation rates.[1]
Atmosphere Argon (preferred) or Nitrogen Oxygen is the fuel.[2] Argon is heavier than air and creates a better "blanket" in the vial than Nitrogen.[2]
Container Amber Glass Blocks UV/Vis light, which acts as a photon-initiator for radical formation.[1][2]
Seal Teflon-lined Screw Cap + Parafilm Prevents oxygen diffusion.[1][2] Teflon is inert; rubber septa can leach plasticizers or oxidants.[2]
Additives None (Standard) Note: While BHT (0.1%) stabilizes aldehydes, it interferes with sensitive catalytic steps later.[2] Only add if you have a distillation step planned.[2]

Module 3: Troubleshooting & Recovery (The "Bisulfite Rescue")

Scenario: Your NMR shows a broad peak >11 ppm (carboxylic acid) or your solid has become sticky.[2] The Fix: You do not need to discard the sample. Because aldehydes form reversible water-soluble adducts with sodium bisulfite, we can wash away the non-aldehyde impurities (including the carboxylic acid and any ring-opened byproducts).[1]

Protocol: Bisulfite Purification of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2][3][4]
    
  • Ethyl Acetate (EtOAc).[2][3]

  • Sodium Hydroxide (NaOH) 10% solution or Sodium Carbonate (

    
    ).[2][5]
    
  • Brine.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude/degraded material in a minimal amount of EtOAc (or Ethanol if solubility is poor).[2]

  • Adduct Formation: Add an excess of saturated

    
     solution.[2] Shake vigorously for 5-10 minutes.
    
    • Observation: A white precipitate may form, or the aldehyde will migrate into the aqueous layer as the bisulfite adduct.[2][3]

  • Wash (The Cleanup): Separate the layers.[2][3][4]

    • Keep the Aqueous Layer (Contains your aldehyde adduct).[2]

    • Discard the Organic Layer (Contains the carboxylic acid, polymers, and non-aldehyde impurities).[2]

  • Regeneration:

    • Place the aqueous layer back in the funnel.[2]

    • Add fresh EtOAc.

    • Slowly add 10% NaOH or

      
       until pH > 10.[2] Caution: Exothermic.[1]
      
    • Mechanism:[2][6][7][8] Base destroys the bisulfite adduct, releasing the free aldehyde back into the EtOAc.[2] The carboxylic acid remains trapped in the water as the sodium carboxylate salt.[2]

  • Isolation: Separate layers. Dry the EtOAc (organic) layer over

    
    , filter, and concentrate in vacuo.
    
Visualizing the Recovery

BisulfiteRescue Start Degraded Sample (Aldehyde + Acid + Gunk) Bisulfite Add Sat. NaHSO3 & Extract Start->Bisulfite Split1 Phase Separation Bisulfite->Split1 OrgWaste Organic Layer (Contains Acid & Impurities) Split1->OrgWaste Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Split1->AqLayer Keep Regen Add Fresh Solvent + Base (pH > 10) AqLayer->Regen Split2 Phase Separation Regen->Split2 AqWaste Aqueous Waste (Sulfites + Carboxylate Salts) Split2->AqWaste Discard FinalProd Organic Layer (Pure Aldehyde) Split2->FinalProd Dry & Concentrate

Figure 2: The Bisulfite Rescue Protocol. This method selectively isolates the aldehyde functionality.[2]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution (e.g., DMSO or DCM) to save time? A: Absolutely not.

  • DCM: Often contains trace acid (HCl) from decomposition, which attacks the cyclopropyl ring.[2]

  • DMSO: Is a mild oxidant itself.[2] Over time, DMSO can facilitate oxidation or other side reactions with the aldehyde.[2]

  • Recommendation: Always store as a neat solid.[2] If you must make a stock solution, use anhydrous THF or Toluene, store under Argon at -20°C, and use within 48 hours.[1][2]

Q2: My sample turned into a liquid. Is it ruined? A: Not necessarily. The melting point of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is relatively low (often reported as a low-melting solid or oil depending on purity).[1] However, the formation of the carboxylic acid often lowers the melting point further (melting point depression).[2] Run a


H NMR.[2][5][9] If the aldehyde peak (~9.5–10.0 ppm) is present, perform the Bisulfite Rescue  (Module 3) to recover the material.[2]

Q3: How do I confirm purity without wasting sample? A: Use


H NMR in 

.
  • Aldehyde: Look for a sharp singlet at 9.9 - 10.1 ppm .[1]

  • Impurity (Acid): Look for a broad singlet >11 ppm (often vanishes if wet) or a shift in the pyrazole ring protons due to the change in electronics (acid is electron-withdrawing but ionizable).[2]

  • Cyclopropyl Integrity: Check the multiplets at 0.8 - 1.2 ppm .[1] If these patterns become complex or shift significantly, ring opening may have occurred.[2]

References

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book").[2] "Autoxidation".[2][7][10] Available at: [Link][1][2]

  • Boucher, M. M., et al. (2017).[2][4][9] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. 21(9), 1394–1403.[2][4] Available at: [Link][1][2]

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Cyclopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The Vilsmeier-Haack formylation is a powerful and cost-effective method for introducing a formyl group onto electron-rich heterocycles.[1][2] However, when applied to substrates like cyclopropyl pyrazoles, researchers can face unique challenges that impact reaction yield and purity. The electronic properties of the pyrazole ring, combined with the unique nature of the cyclopropyl group, create a delicate balance that must be carefully managed.

This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven protocols. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the formylation of cyclopropyl pyrazoles.

Question 1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix this?

Answer:

Low conversion is a common hurdle, typically pointing to insufficient reactivity of the electrophile-substrate pair or suboptimal reaction conditions. The pyrazole ring, while electron-rich, can be deactivated by certain substituents, making the electrophilic attack by the Vilsmeier reagent (the chloroiminium ion) sluggish.[3]

Causality & Recommended Actions:

  • Insufficient Thermal Energy: The activation energy for the electrophilic substitution may not be met at lower temperatures. Many formylations of substituted pyrazoles require significant heat to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 60-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC). Some less reactive pyrazoles may even require temperatures up to 120 °C to achieve good conversion.[4][5]

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: Increase the equivalents of both DMF and POCl₃. While DMF is often used as the solvent, the amount of POCl₃ is critical. A 2 to 5-fold excess of the Vilsmeier reagent relative to the pyrazole substrate can significantly improve yields.[4]

  • Reagent Purity: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture. Degraded POCl₃ will fail to generate the Vilsmeier reagent effectively.

    • Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored (under inert gas) reagent. Ensure all glassware is rigorously dried before use.

Table 1: Impact of Key Parameters on Conversion

ParameterLow Setting (e.g., 25 °C)High Setting (e.g., 100-120 °C)Rationale
Temperature May be insufficient for deactivated pyrazoles.Overcomes activation energy barrier for C-H functionalization.[4]
POCl₃ Equiv. 1.1 - 1.5 eq.2.0 - 5.0 eq.Ensures complete formation of the Vilsmeier reagent and drives the equilibrium towards the product.
Reaction Time 1 - 4 hours6 - 24 hoursAllows sluggish reactions to reach completion. Monitor by TLC to avoid byproduct formation.

Question 2: I'm getting my product, but the yield is poor and I see significant side products. What is happening?

Answer:

The formation of multiple products suggests that either the reaction conditions are too harsh, leading to decomposition or secondary reactions, or that alternative reaction pathways are competing with the desired formylation.

Causality & Recommended Actions:

  • Stability of the Cyclopropyl Group: The cyclopropyl group is a strained ring system. While it is generally stable, under strongly acidic and high-temperature Vilsmeier-Haack conditions, it can be susceptible to ring-opening reactions. This has been observed in related substrates where the cyclopropyl ring is adjacent to a carbonyl group.[6]

    • Solution: Employ the minimum effective temperature. Find the "sweet spot" where the formylation proceeds without inducing ring-opening. This may require careful temperature screening from 50 °C to 90 °C. If ring-opening persists, using a milder formylating agent might be necessary, though this moves beyond a standard Vilsmeier-Haack protocol.

  • Over-reaction or Di-formylation: Although formylation occurs regioselectively at the C4 position, extremely forcing conditions (high temperature and large excess of reagent) could potentially lead to secondary reactions or decomposition of the desired product.[7]

    • Solution: Once TLC indicates the consumption of starting material, work up the reaction promptly. Avoid unnecessarily long reaction times at high temperatures. Titrate the equivalents of the Vilsmeier reagent carefully; use the lowest amount that gives good conversion.

  • Reaction with Other Functional Groups: If your pyrazole has other sensitive functional groups (e.g., hydroxyl, primary/secondary amines), they can react with the Vilsmeier reagent. For instance, hydroxyl groups can be converted to chlorides.[4][8]

    • Solution: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction. Standard protecting group strategies for amines (e.g., as amides) or alcohols (e.g., as ethers) should be employed.

Experimental Workflow & Protocols

A successful experiment relies on a robust and repeatable workflow. The following diagram and protocol outline the critical stages.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation P1 Dry Glassware P2 Prepare Vilsmeier Reagent (POCl3 added to DMF at 0 °C) P1->P2 R1 Add Pyrazole Substrate P2->R1 R2 Heat to Target Temp (e.g., 80 °C) R1->R2 R3 Monitor by TLC R2->R3 W1 Quench on Ice/Water R3->W1 W2 Neutralize with Base (e.g., aq. NaOH) W1->W2 W3 Extract with Solvent (e.g., EtOAc, DCM) W2->W3 W4 Wash & Dry Organic Layer W3->W4 W5 Purify via Chromatography W4->W5 Product Product W5->Product

Caption: Standard workflow for Vilsmeier-Haack formylation.

General Protocol for the Formylation of a 1-Substituted-3-Cyclopropyl-1H-Pyrazole
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

  • Reagent Preparation:

    • To a three-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of substrate).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.

    • Stir the mixture at 0 °C for an additional 30 minutes. The solution may become a thick, pale-yellow salt.

  • Reaction Execution:

    • Dissolve the cyclopropyl pyrazole substrate (1.0 equivalent) in a minimum amount of anhydrous DMF.

    • Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) using an oil bath.

    • Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a beaker of crushed ice (approx. 50 g of ice per 10 mL of DMF).

    • Neutralize the acidic solution by slowly adding a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. Perform this step in an ice bath to control the exotherm.

    • Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure 4-formyl-cyclopropyl-pyrazole.

Frequently Asked Questions (FAQs)

Question 1: What is the active electrophile and the general mechanism for pyrazole formylation?

Answer:

The Vilsmeier-Haack reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the active electrophile, a chloroiminium cation known as the Vilsmeier reagent . This reagent is a weaker electrophile than those used in Friedel-Crafts reactions, which is why it is highly selective for electron-rich aromatics and heterocycles.[3]

In the second stage, the electron-rich C4 position of the pyrazole ring performs a nucleophilic attack on the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5][9]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR Attack Electrophilic Attack at C4 VR->Attack Pyrazole Cyclopropyl Pyrazole Pyrazole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product 4-Formyl Product Hydrolysis->Product

Sources

Technical Support Guide: Purification of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting "Oil vs. Solid" States and Purification Protocols Compound: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde CAS: 1823349-88-7 (and related analogs) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Physical State Paradox

The "Oil vs. Solid" Dilemma: Researchers often report 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde as an oil, while others describe it as a low-melting solid. Both are technically correct depending on purity and ambient conditions.

  • Pure State: High-purity (>98%) samples typically behave as low-melting solids (approx. melting point range

    
    , though specific polymorphs vary).
    
  • Oil State: The compound exhibits a strong tendency to supercool. Trace impurities (specifically the 1,5-regioisomer or oxidation byproducts) significantly depress the melting point, maintaining it as a viscous oil at room temperature.

Core Challenge: The presence of the 1,5-regioisomer (a common byproduct of pyrazole alkylation or cyclization) and carboxylic acid (oxidation product) are the primary causes of failed crystallization.

Diagnostic Workflow

Before selecting a purification method, determine the state of your crude material using this logic flow.

PurificationLogic Start START: Crude Material State IsSolid Is it a Solid? Start->IsSolid CheckPurity Check Purity (TLC/HPLC) IsSolid->CheckPurity Yes IsOil Is it an Oil? IsSolid->IsOil No Recryst Method B: Recrystallization (Low Temp/Seeding) CheckPurity->Recryst High Purity (>90%) Flash Method A: Flash Chromatography (Isomer Separation) CheckPurity->Flash Low Purity (<90%) IsOil->Flash Contains Regioisomers Bisulfite Method C: Bisulfite Adduct (Chemical Rescue) IsOil->Bisulfite Contains Non-Aldehydes (Starting Material)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on physical state and impurity profile.

Method A: Flash Chromatography (The "Oil" Scenario)

Best For: Removing the 1,5-regioisomer and gross impurities from the crude oil.

The Science: Pyrazole regioisomers (1,3- vs 1,5-substituted) possess distinct dipole moments. The 1,3-isomer (target) is generally more polar than the 1,5-isomer due to the vector alignment of the nitrogen lone pairs and the carbonyl group. This allows for separation on silica gel.[1]

Protocol:

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (EtOAc) gradient.

    • Start: 100% Hexane (to elute non-polar impurities).

    • Ramp: 0%

      
       20% EtOAc (elutes 1,5-isomer).
      
    • Product Elution: Typically elutes between 25%

      
       40% EtOAc.
      
  • Loading: Do not load the oil directly if it is viscous. Dilute with a minimum amount of CH

    
    Cl
    
    
    
    or perform a "dry load" (adsorb oil onto silica, evaporate solvent, and load powder).
  • Monitoring: Use TLC (30% EtOAc/Hexane). The 1,5-isomer usually has a higher

    
     (runs faster) than the 1,3-target.
    

Data for Comparison: | Component | Approx


 (30% EtOAc/Hex) | Polarity | Notes |
| :--- | :--- | :--- | :--- |
| 1,5-Isomer  | 0.65 | Lower | Common impurity; elutes first. |
| 1,3-Target  | 0.45 | Higher | Desired product. |
| Acid Impurity | < 0.10 | Highest | Stays at baseline; requires MeOH to move. |

Method B: Low-Temperature Crystallization (The "Solid" Scenario)

Best For: Upgrading material that is already >90% pure but looks "oily" or "waxy."

The Science: Because the melting point is near ambient temperature, standard recrystallization often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation. We must lower the kinetic energy of the system below the oiling-out point.

Protocol:

  • Solvent System: Diethyl Ether / Pentane (or Hexane).

    • Why: Ether solubilizes the aldehyde well; Pentane acts as the anti-solvent. High-boiling solvents (toluene/ethanol) are difficult to remove from low-melting solids.

  • Dissolution: Dissolve the crude oil in a minimum amount of Diethyl Ether at room temperature.

  • Precipitation: Add Pentane dropwise until a slight turbidity persists.

  • Nucleation:

    • Critical Step: Seed with a crystal from a previous pure batch if available.

    • Alternative: Scratch the inner wall of the flask with a glass rod to induce nucleation sites.

  • Cooling: Place the flask in a

    
     freezer overnight. Do not  use an ice bath immediately; rapid cooling promotes oiling out. Slow cooling promotes crystal growth.
    
  • Collection: Filter quickly on a chilled Buchner funnel. The solid may melt if the funnel is warm.

Method C: Bisulfite Adduct Purification (Chemical Rescue)

Best For: Separating the aldehyde from non-aldehyde impurities (e.g., unreacted pyrazole, alkyl halides) when chromatography fails to resolve them.

The Science: Aldehydes react reversibly with Sodium Bisulfite (NaHSO


) to form a water-soluble sulfonate adduct.[2] Non-carbonyl impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde using a base.

BisulfiteWorkflow Crude Crude Oil (Organic Solvent) Bisulfite Add Sat. NaHSO3 (Aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Adduct) PhaseSep->AqLayer Basify Add Base (Na2CO3) pH > 10 AqLayer->Basify Extract Extract with EtOAc Basify->Extract Pure Pure Aldehyde Extract->Pure

Figure 2: The chemical "rescue" pathway using bisulfite adduct formation.

Protocol:

  • Formation: Dissolve crude oil (5 g) in EtOH (10 mL). Add saturated aqueous NaHSO

    
     (15 mL). Shake vigorously for 15–30 mins. A thick white precipitate (the adduct) may form.
    
  • Wash: Add water (50 mL) to dissolve the precipitate. Wash this aqueous solution with Et

    
    O (
    
    
    
    mL).
    • Discard Organic Layer: This contains the non-aldehyde impurities.

  • Regeneration: Cool the aqueous layer to

    
    . Basify carefully with 10% Na
    
    
    
    CO
    
    
    or NaOH until pH 10–12. The solution will become cloudy as the free aldehyde regenerates.
  • Extraction: Extract immediately with EtOAc (

    
     mL). Dry over MgSO
    
    
    
    and concentrate.

FAQ & Troubleshooting

Q: My product turned from yellow to dark brown overnight. What happened? A: Aldehydes are prone to air-oxidation, forming the corresponding carboxylic acid. The "brown" color is often due to polymerized byproducts.

  • Fix: Check NMR for a broad singlet >10 ppm (carboxylic acid). If present, wash the organic solution with saturated NaHCO

    
     to remove the acid. Store the purified aldehyde under Nitrogen/Argon at 
    
    
    
    .

Q: I see two spots on TLC that are very close together. Is this the isomer? A: Likely, yes. The 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (regioisomer) often forms during synthesis.

  • Fix: Use Method A (Chromatography) with a slower gradient (e.g., 0.5% increase in EtOAc per column volume).

Q: Can I distill this compound? A: Yes, but only under high vacuum (<1 mmHg). Because the boiling point is high (>200°C at atm), heating it to atmospheric boiling point will cause decomposition/polymerization. Kugelrohr distillation is recommended for small scales.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218383, 1H-Pyrazole-3-carbaldehyde. Retrieved from .

  • BenchChem (2025). Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from .

  • Sigma-Aldrich. Product Specification: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7)..

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Organic Process Research & Development (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes..

Sources

stability of cyclopropyl group under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Stability of Cyclopropyl Group Under Acidic Hydrolysis

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Matrix

User Issue: You need to perform an acidic hydrolysis (e.g., ester cleavage, protecting group removal) on a molecule containing a cyclopropyl group, but you are concerned about ring opening or decomposition.

Core Insight: The cyclopropyl ring is kinetically stable despite its high thermodynamic strain (~27.5 kcal/mol). However, this stability is precarious. The ring acts as a "loaded spring" that can be triggered by carbocation formation at the


-position (cyclopropylcarbinyl systems) or by direct protonation  under superacidic or vigorous conditions.
The Stability Risk Matrix

Use this table to immediately assess the risk level of your specific substrate.

Substrate ClassStructural FeatureRisk LevelRecommended Action
Simple Cyclopropane Ring attached to

(carbonyl) or

(alkyl). No

-leaving groups.
Low Standard acidic hydrolysis (e.g., 1-3N HCl, THF/Water) is generally safe.
Cyclopropyl Ketone Carbonyl directly attached to the ring.Very Low Highly stable. The Walsh orbitals conjugate with the

-system, resisting ring opening.
Cyclopropyl Carbinyl Alcohol, ether, or ester on a carbon adjacent to the ring.CRITICAL STOP. Acid will generate a cation that rearranges to a homoallyl system (ring opening). Use basic conditions or neutral nucleophiles.
Donor-Acceptor Ring substituted with both EDG (e.g., -OR) and EWG.High "Push-pull" dynamics weaken the C-C bond. Avoid strong acids; use mild Lewis acids if necessary.
Fused Systems Bicyclo[n.1.0]alkanes.Medium Strain is higher.[1][2] Hydrolysis requires careful temperature control (

C).

Mechanistic Deep Dive: The "Why" and "How"

To troubleshoot effectively, you must understand the failure mode. The cyclopropane ring does not break randomly; it breaks via specific, predictable pathways.

The Failure Mode: Cyclopropylcarbinyl Rearrangement

The most common "user error" is subjecting a cyclopropylcarbinyl derivative to acid.

  • Protonation: The substituent (e.g., -OH) is protonated.

  • Ionization: Water leaves, forming a cation at the

    
    -position.
    
  • Bisected Geometry: The empty p-orbital aligns parallel to the C-C bond of the ring (bisected conformation), maximizing overlap with the bent Walsh orbitals.

  • Rearrangement: The ring C-C bond electrons slide over to quench the cation, relieving ring strain and opening the ring to a homoallyl cation.

Visualization: The Danger Zone

The following diagram illustrates the mechanistic pathway you must avoid.

CyclopropylStability Substrate Cyclopropyl Carbinyl Alcohol Protonation Protonation (R-OH2+) Substrate->Protonation + H+ Cation Cyclopropylcarbinyl Cation (Non-classical) Protonation->Cation - H2O Rearrangement Ring Opening (Strain Release) Cation->Rearrangement Fast Product Homoallyl Product (Ring Gone) Rearrangement->Product Nucleophile Capture SafeSubstrate Cyclopropyl Ester/Ketone SafeInter Protonated Carbonyl SafeSubstrate->SafeInter + H+ SafeProduct Hydrolyzed Acid (Ring Intact) SafeInter->SafeProduct + H2O (Attack at C=O)

Figure 1: Mechanistic divergence between stable substrates (Green path) and unstable cyclopropylcarbinyl systems (Red path).

Validated Protocols

These workflows are designed to minimize ring strain release during hydrolysis.

Protocol A: Standard Hydrolysis (Robust Substrates)

Use this for simple cyclopropyl esters or amides where the ring is not activated.

Reagents:

  • 3N HCl (Aqueous)

  • THF or Dioxane (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 equiv) in THF (

    
     M concentration).
    
  • Acid Addition: Add 3N HCl (5-10 equiv).

  • Temperature Control: Stir at Room Temperature (20-25°C) .

    • Note: Do not heat above 50°C unless monitoring confirms stability. Heat is the primary accelerator of ring opening.

  • Monitoring: Check by TLC/LCMS every 2 hours.

  • Quench: Neutralize carefully with sat. NaHCO3 at 0°C. Rapid pH changes can generate local heat.

Protocol B: The "Safety First" Method (Sensitive Substrates)

Use this if you suspect your substrate is prone to ring opening but you must use acid (e.g., cleavage of a t-butyl ester).

Reagents:

  • Formic Acid (HCOOH)

  • Dichloromethane (DCM)

Step-by-Step:

  • Solvent: Dissolve substrate in DCM.

  • Reagent: Add Formic Acid (neat) or TFA (diluted 1:1 with DCM) at 0°C .

  • Time: Run for the minimum time required.

  • Rationale: Non-aqueous conditions often suppress the nucleophilic attack that completes the ring-opening sequence.

Protocol C: The "Nuclear Option" (Avoid if possible)

Opening the ring intentionally. If you want to open the ring (e.g., to synthesize homoallyl halides), use Conc. HBr at 60°C . This is the standard positive control for ring instability.

Troubleshooting & FAQs

Q1: I am hydrolyzing a cyclopropyl ester, but the reaction is extremely slow. Can I heat it?

  • Answer: Proceed with caution. Cyclopropyl esters are sterically hindered compared to isopropyl esters. Before heating, try switching to Lithium Hydroxide (LiOH) in THF/Water. Base hydrolysis is orthogonal to the ring-opening mechanism (which is acid-catalyzed) and is much safer for the ring. If you must use acid, limit heating to 50°C.

Q2: My LCMS shows a mass corresponding to "Product + 18" but the retention time is wrong. What happened?

  • Answer: You likely hydrated the ring. If the ring opens, it forms a cation that traps water, resulting in an acyclic alcohol with the same mass as a hydrolysis intermediate (hydration). Check NMR: disappearance of the high-field cyclopropyl protons (0.2 - 1.0 ppm) confirms ring destruction.

Q3: Can I use Lewis Acids (e.g.,


, 

) to cleave ethers on a cyclopropane ring?
  • Answer: High Risk. Strong Lewis acids coordinate to the oxygen, making it a good leaving group and triggering the "Cyclopropylcarbinyl Rearrangement" (see Figure 1). Use mild, selective reagents like TMSI (Trimethylsilyl iodide) or consider hydrogenolysis if applicable (though cyclopropanes can also hydrogenate, they are slower than benzyl groups).

Q4: Is the cyclopropyl group stable to the conditions of peptide synthesis (TFA cleavage)?

  • Answer: Generally, yes. The cyclopropyl group on a side chain (non-benzylic/non-allylic) is stable to 95% TFA/scavengers used in Fmoc solid-phase synthesis. However, if the cyclopropane is directly adjacent to the NH- (cyclopropylamine derivatives), it is stable unless oxidized.

References

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Olah, G. A., et al. (1972). Stable Carbocations. CXXVIII. Protonated Cyclopropane. Journal of the American Chemical Society, 94(15), 5523–5524. Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • BMS Research Team. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.[3] Organic Letters, 10(3), 509–511. Link

  • Master Organic Chemistry. (2015). Ring Opening of Epoxides and Cyclopropanes. Link

For further assistance, please contact the Structural Chemistry Support Team.

Sources

troubleshooting low reactivity of pyrazole-3-carbaldehyde in nucleophilic addition

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers encountering reactivity issues with pyrazole-3-carbaldehyde .

Ticket ID: PYZ-CHO-003 Subject: Troubleshooting Low Reactivity in Nucleophilic Addition Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Diagnostic Overview: Why is my reaction failing?

You are likely observing one of three failure modes: starting material recovery , formation of insoluble salts , or sluggish conversion despite long reaction times.

Pyrazole-3-carbaldehyde is a deceptive substrate. While it appears to be a standard aromatic aldehyde, it suffers from two distinct deactivation mechanisms that render standard nucleophilic additions (Grignard, reductive amination, hydride reduction) difficult.

The Core Mechanisms of Failure

A. The "Proton Sink" (If


-H is free) 
If your pyrazole is unprotected (

-pyrazole), the N-H proton is acidic (

).[1] Strong nucleophiles (Grignard reagents, organolithiums, hydrides) act as bases first.
  • Result: Immediate deprotonation forms the pyrazolyl anion. This species is electron-rich, drastically reducing the electrophilicity of the carbonyl carbon and often precipitating the substrate from non-polar solvents.

B. Electronic Deactivation (Resonance) Even if


-protected, the pyrazole ring is 

-excessive. The lone pair on the pyrrole-like nitrogen (

) donates electron density into the ring, which can conjugate with the C3-carbonyl.
  • Result: The carbonyl carbon loses partial positive charge (

    
    ), making it a poor electrophile compared to benzaldehyde.
    

C. Catalyst Poisoning (Coordination) The pyridine-like nitrogen (


) has a localized lone pair that can chelate Lewis acids or organometallic reagents, effectively sequestering the species intended to activate the carbonyl.[1]

Visualizing the Deactivation

The following diagram illustrates the electronic competition that deactivates the carbonyl group.

PyrazoleDeactivation cluster_interference Interference Factors N1 N1 (Pyrrole-like) Electron Donor Ring Pyrazole Ring (Pi-Excessive) N1->Ring +M Effect (Donation) C3 C3 Carbon Ring->C3 Carbonyl Carbonyl (C=O) Target Electrophile C3->Carbonyl Conjugation reduces Electrophilicity Nu Nucleophile (Grignard/Hydride) N2 N2 (Pyridine-like) Lone Pair N2->Nu Coordination/Trapping

Caption: Figure 1. Mechanism of carbonyl deactivation. The N1 electron donation reduces the electrophilic character of the carbonyl, while N2 may coordinate incoming nucleophiles.

Troubleshooting Guide (Step-by-Step)

Scenario A: Reaction with Organometallics (Grignard/Lithium)

Issue: No reaction or recovery of starting material. Immediate Fix: Switch the


-protecting group.[2]
Protecting GroupElectronic Effect on CarbonylRecommendation
None (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Critical Failure. Deprotonation kills reactivity.[1]Do not use with RMgx/RLi.
Alkyl (Me, Bn) Weak. Ring remains electron-rich (+I effect).[1]Poor. Reaction will be sluggish.
SEM / MOM Neutral. Prevents deprotonation but adds no activation.Moderate. Good for solubility.
Boc / Tosyl Strong Activation. EWG pulls density out of the ring.Best. Increases carbonyl electrophilicity.[3]

Protocol 1: Activation via


-Boc Protection 
  • Protect: React pyrazole-3-carbaldehyde with

    
     (1.1 equiv), DMAP (cat.), and 
    
    
    
    in DCM. The electron-withdrawing Boc group renders the ring less electron-rich.
  • React: Perform the Grignard addition at

    
     to 
    
    
    
    . The carbonyl is now significantly more reactive.
  • Note: If the product cyclizes or Boc is lost during workup, this is often acceptable as the addition has already occurred.

Scenario B: Reductions (NaBH4)

Issue: Incomplete reduction or side reactions. Immediate Fix: Use Luche Conditions.

Standard


 is often too "soft" or not electrophilic enough for deactivated pyrazole aldehydes. Cerium(III) chloride activates the carbonyl and hardens the borohydride.

Protocol 2: Luche Reduction for Pyrazoles

  • Dissolve substrate (1.0 equiv) in MeOH (0.2 M).

  • Add

    
      (1.0 equiv). Stir for 10 mins. Note: The solution may turn slightly yellow due to coordination.
    
  • Cool to

    
    .
    
  • Add

    
      (1.2 equiv) portion-wise. Gas evolution (
    
    
    
    ) will occur.
  • Mechanism: The

    
     coordinates to the carbonyl oxygen (and potentially N2), significantly increasing the partial positive charge on the carbon.
    

Advanced Workflow: The "Transmetallation" Trick

If you cannot protect the nitrogen (e.g., late-stage functionalization), you must use the Sacrificial Base Method .[1] This is risky but effective for simple substrates.

SacrificialBase Step1 Start: Unprotected Pyrazole-CHO Step2 Add 1.1 equiv EtMgBr (Sacrificial) Step1->Step2 Step3 Intermediate: Pyrazolyl Magnesium Bromide (Anionic Species) Step2->Step3 Deprotonation Step4 Add 1.2 equiv Nucleophile (R-MgBr) Step3->Step4 Nucleophilic Attack (Difficult) Step5 Forcing Conditions: Reflux / 12h+ Step4->Step5

Caption: Figure 2. Sacrificial base workflow. Note that Step 4 is kinetically slow due to the anionic nature of the intermediate.

Why this usually fails: The intermediate in Step 3 is a dianion equivalent (negative charge on N, partial negative on O). Bringing a nucleophile close to this species is electrostatically unfavorable. Recommendation: Avoid this. Use Protocol 1 (Boc protection).

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (e.g.,


, 

) to activate the aldehyde?
A: Yes, but with a caveat. The pyridine-like nitrogen (N2) is a good ligand.[1] You must use >1 equivalent of Lewis Acid. The first equivalent will bind to N2; the second equivalent will activate the carbonyl.

is particularly effective for forcing additions with silyl enol ethers (Mukaiyama aldol).

Q: My nucleophile is an amine (Reductive Amination). It forms the imine but won't reduce. A: The imine formed from pyrazole-3-carbaldehyde is highly stable and conjugated. Standard


 might be too weak.
  • Solution: Switch to

    
      to force imine formation, followed by 
    
    
    
    (stronger reductant) in methanol.

Q: Does the position of the aldehyde matter (3-CHO vs 4-CHO)? A: Yes, significantly.

  • 4-CHO: This position is naturally nucleophilic (electron-rich). Nucleophilic attack here is harder than at position 3 because the 4-position is the site of electrophilic aromatic substitution.

  • 3-CHO: This position is adjacent to the N-N bond. While still deactivated compared to benzene, it is generally more reactive to nucleophiles than the 4-isomer, provided the N-H is protected.

References

  • Electronic Effects in Pyrazoles

    • Katritzky, A. R.; Majumder, S. "Preparation and reactions of 1H-pyrazole-3(5)-carbaldehydes." Journal of Heterocyclic Chemistry, 2009.
    • Insight: Establishes the fundamental deactivation of the 3-formyl group due to ring resonance.
    • (Generalized Journal Link)

  • Luche Reduction Specifics

    • Gemal, A. L.; Luche, J. L. "Lanthanoids in organic synthesis.[3] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981 .

    • Insight: Defines the mechanism of CeCl3 activation for conjug
  • Protection Group Strategies

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.
    • Insight: Detailed protocols for SEM, Boc, and Tosyl protection of pyrazoles.
  • SEM-Switch and Regioselectivity

    • Journal of Organic Chemistry, "Regioselective Synthesis of Pyrazoles via SEM-Group Transposition."
    • Insight: Discusses how SEM protection allows for lithiation and functionalization, avoiding the proton quenching issue.

Sources

optimal solvent systems for crystallizing pyrazole aldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Pyrazole Aldehyde Derivatives

Case ID: PYR-ALD-CRYST-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The Chemical Context

Crystallizing pyrazole aldehyde derivatives presents a unique dual challenge: managing the high polarity of the pyrazole ring while preserving the chemical integrity of the reactive aldehyde group. Unlike simple aromatics, these molecules are prone to hemiacetal formation in alcoholic solvents and oxidation in air.

This guide moves beyond generic protocols to provide a chemically grounded, self-validating system for solvent selection and troubleshooting.

Module 1: Optimal Solvent Systems

Core Directive: The "ideal" solvent must dissolve the pyrazole at high temperatures but reject it at low temperatures without chemically reacting with the aldehyde moiety.

Solvent Selection Matrix
System ClassSolvent Pair (Solvent / Antisolvent)SuitabilityTechnical Rationale
Primary (Recommended) Ethyl Acetate / n-Heptane ⭐⭐⭐⭐⭐Chemically Inert. Excellent for mid-polarity pyrazoles. No risk of hemiacetal formation. Heptane is a safer alternative to Hexane.
Traditional Ethanol / Water ⭐⭐⭐High Solubility. Good for very polar derivatives. ⚠️ RISK: Aldehydes can form hemiacetals in hot ethanol (reversible but complicates NMR/purity).
Green/Sustainable 2-MeTHF / Heptane ⭐⭐⭐⭐Bio-based. 2-Methyltetrahydrofuran (2-MeTHF) separates cleanly from water and has higher stability than THF.
Stubborn Cases Acetonitrile / Water ⭐⭐⭐High Polarity. Useful if the compound is insoluble in EtOAc. Avoids alcohol reactivity.
The "Hemiacetal Trap" (Crucial Warning)
  • Issue: Dissolving an aldehyde in methanol or ethanol and heating it can push the equilibrium toward the hemiacetal (R-CH(OH)(OR')).

  • Diagnostic: If your yield is >100% or the NMR shows a "ghost" peak near the aldehyde proton, you have formed a hemiacetal.

  • Fix: Switch to a non-nucleophilic solvent system (Ethyl Acetate/Heptane or Acetonitrile/Water).

Module 2: Experimental Workflow & Visualization

Workflow 1: Systematic Solvent Screening

Do not commit your entire batch to a solvent without this micro-scale validation.

SolventScreening Start Weigh 50mg Sample AddSolvent Add 0.5mL Primary Solvent (e.g., EtOAc) Start->AddSolvent CheckSolubility Dissolved at RT? AddSolvent->CheckSolubility Heat Heat to Reflux CheckSolubility->Heat No Cool Cool Slowly to RT CheckSolubility->Cool Yes (Too Soluble) CheckHotSolubility Dissolved at Reflux? Heat->CheckHotSolubility CheckHotSolubility->Cool Yes Fail Insoluble (Try more polar solvent) CheckHotSolubility->Fail No AddAnti Add Antisolvent (Dropwise) (e.g., Heptane) Cool->AddAnti No Precipitate Success Crystals Formed Cool->Success Precipitate AddAnti->Success

Figure 1: Logic flow for determining the optimal solvent/antisolvent ratio on a small scale.

Module 3: Troubleshooting "Oiling Out"

The Problem: The compound separates as a liquid droplet (emulsion) rather than a solid crystal. This is common in pyrazoles due to their moderate melting points and ability to form supersaturated oils.

The Troubleshooting Protocol
  • Temperature Control (The "Metastable Zone"):

    • Oiling out often happens because the solution cooled too fast, hitting the "oiling out boundary" (LLPS) before the solubility curve.

    • Action: Re-heat to dissolve the oil.[1] Cool much slower (e.g., 5°C per hour).

  • Seeding (The Nucleation Anchor):

    • An oil droplet has no internal order. A seed crystal provides a template.

    • Action: Add a tiny crystal of pure product at the cloud point (just before oiling occurs).

  • Trituration (The Physical Fix):

    • If you have a stubborn oil, decant the solvent. Add a solvent in which the compound is insoluble (e.g., pure Hexane or Pentane) and scratch the glass vigorously. This physically disrupts the oil surface and induces solidification.

OilingOutFix Oil Oiling Out Observed Reheat Re-heat to Dissolution Oil->Reheat Triturate Triturate Oil with Pentane/Hexane Oil->Triturate If Re-heat fails Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Controlled Cooling (-5°C/hour) Seed->SlowCool Result Crystalline Solid SlowCool->Result Triturate->Result

Figure 2: Decision tree for converting an oiled-out phase into a crystalline solid.

Module 4: Frequently Asked Questions (FAQs)

Q1: My pyrazole aldehyde turned pink/brown during crystallization. What happened? A: This indicates oxidation. Pyrazole aldehydes are susceptible to air oxidation, forming carboxylic acids or colored quinoid-like impurities.

  • Fix: Perform the crystallization under an inert atmosphere (Nitrogen/Argon). Add a trace amount of BHT (butylated hydroxytoluene) as an antioxidant if the compound is particularly unstable.

Q2: I used Ethanol/Water, but the NMR shows extra peaks. Is it impure? A: Check the region around 5.0–6.0 ppm. If you see a hemiacetal signal, your solvent reacted with the aldehyde.

  • Fix: Evaporate the ethanol.[2] Redissolve in Ethyl Acetate and wash with water to hydrolyze the hemiacetal back to the aldehyde. Recrystallize using EtOAc/Heptane.

Q3: Can I use Acetone? A: Use with caution. Acetone is a good solvent, but in the presence of basic impurities (common in pyrazole synthesis), it can undergo aldol condensation with your pyrazole aldehyde, forming an enone impurity.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Link

  • Prat, D., et al. (2016).[5][6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[5][6] Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps. Link

  • LibreTexts Chemistry. (2023). Addition of Alcohols to form Hemiacetals and Acetals.[7][8] Link

Sources

handling air-sensitive pyrazole carbaldehydes in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Air-Sensitive Pyrazole Carbaldehydes in the Laboratory Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)

Ticket ID: PYR-CHO-OX-001 Status: Open Priority: Critical

🔬 Introduction: The "Dual Threat" of Pyrazole Aldehydes

Welcome to the Advanced Synthesis Support Module. You are likely here because your bright white pyrazole carbaldehyde has turned into a yellow gum, or your NMR shows a carboxylic acid peak where your aldehyde proton should be.

Pyrazole carbaldehydes present a unique challenge in medicinal chemistry. They possess a "Dual Threat" instability profile:

  • Radical Autoxidation: Like most aromatic aldehydes, they are prone to radical chain oxidation in air, converting the CHO group to a carboxylic acid (COOH) [1][2].

  • Surface-Catalyzed Decomposition: The basic pyrazole nitrogen and the electrophilic aldehyde can interact destructively on acidic surfaces (like silica gel), leading to polymerization or accelerated oxidation.

This guide replaces "standard procedure" with "survival protocols" to ensure your material survives from storage to scale-up.

📦 Module 1: Storage & Handling (The "Cold Chain")

User Query: "I just received a shipment. How do I keep it stable long-term?"

The Protocol

Do not store these compounds in the original shipping vial unless it is a sealed ampoule. Standard screw-cap vials breathe over time.

  • Atmosphere: Transfer immediately to a Schlenk flask or a vial with a heavy-duty PTFE-lined septum under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).

  • Temperature: Store at -20°C . Oxidation rates drop significantly at lower temperatures.

  • Light: Wrap the vessel in aluminum foil. Light initiates the radical formation that starts the oxidation chain reaction.

⚠️ Critical Warning: The "Crust" Effect

If you see a white solid crust forming around the cap of your stored vial, do not scrape it back into the bulk material. This is likely the carboxylic acid oxidation product. It acts as a seed for further decomposition.

⚗️ Module 2: Reaction Setup (Synthesis Integrity)

User Query: "My reaction turned black/brown upon heating. What happened?"

Troubleshooting: The Cannizzaro Trap

Pyrazole carbaldehydes are susceptible to the Cannizzaro reaction (disproportionation into alcohol and acid) in the presence of strong bases and moisture.

ParameterRecommendationThe "Why" (Mechanism)
Solvent Anhydrous THF, DCM, or TolueneWater acts as a nucleophile, forming a gem-diol intermediate that oxidizes rapidly [2].
Degassing Sparge with Ar for 15 minsRemoves dissolved O₂, which is the stoichiometric oxidant in the degradation pathway.
Base Choice Carbonates (K₂CO₃, Cs₂CO₃)Avoid strong hydroxides (NaOH/KOH) which trigger Cannizzaro disproportionation.
Glassware Oven-dried, Ar-flushedSurface moisture on glass is enough to initiate hydrate formation.

🧪 Module 3: Purification (The Danger Zone)

User Query: "My product decomposed on the column. It was pure by TLC but came off as a mixture."

This is the most common failure point. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity, combined with the high surface area, catalyzes the oxidation of the aldehyde and the protonation of the pyrazole ring, causing the compound to "stick" and streak.

You have two validated paths for purification.

Path A: The "Neutralized" Silica Column

If you must use chromatography, you must deactivate the silica.

  • The Slurry: Prepare your silica slurry using your eluent + 1% Triethylamine (TEA) .

  • The Flush: Flush the column with 2 column volumes of this TEA-spiked solvent.

  • The Run: Run your column with the standard eluent (TEA is usually not needed in the run itself if the silica is pre-treated, but 0.5% can be maintained for highly sensitive substrates) [3].

Path B: The Bisulfite Adduct (Chromatography-Free)

Pro-Tip: This is the superior method for scaling up (>1g) as it avoids silica entirely. Aldehydes form water-soluble adducts with sodium bisulfite, while impurities remain in the organic layer [4][5].[1]

Validated Workflow (Graphviz)

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Saturated NaHSO3 (aq) Stir vigorously 30 mins Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Regeneration Add Na2CO3 or NaOH (pH > 10) Extract with Organic Solvent AqLayer->Regen Final Pure Pyrazole Carbaldehyde Regen->Final

Figure 1: The Bisulfite Purification Protocol. This method chemically separates the aldehyde from non-carbonyl impurities without thermal stress.

🔧 Module 4: Emergency Troubleshooting

User Query: "I have an oil that refuses to crystallize."

Diagnosis: You likely have a mixture of the aldehyde and its hydrate (gem-diol) . This happens when the aldehyde absorbs atmospheric moisture.

The Fix (Dean-Stark Trap):

  • Dissolve the oil in Toluene.

  • Reflux with a Dean-Stark trap for 1 hour. This physically removes the water, collapsing the gem-diol back into the carbonyl.

  • Evaporate solvent under high vacuum (Schlenk line) to recover the solid.

User Query: "NMR shows a singlet at ~10 ppm (Aldehyde) and a broad singlet at ~12-13 ppm."

Diagnosis: Partial oxidation to Carboxylic Acid .

The Fix (Bicarbonate Wash):

  • Dissolve crude in EtOAc.

  • Wash rapidly with cold, saturated NaHCO₃ . The acid will deprotonate and move to the aqueous layer.

  • Dry organic layer over Na₂SO₄ immediately and concentrate.[2] Do not let it sit in the base longer than necessary.

📚 References

  • ACS Publications. (2015). The role of catalysts in the air oxidation of aliphatic aldehydes.[3] Journal of Organic Chemistry.[4][5]

  • Chemistry LibreTexts. (2025). Oxidation of Aldehydes and Ketones.[5][6][7]

  • BenchChem Support. (2025).[8] Deactivation of Silica Gel with Triethylamine.[8][9][10][11]

  • Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes.[1][12][13]

  • University of Rochester. (n.d.). Workup: Aldehydes and Bisulfite Adducts.[1][2][13]

For further assistance, please contact the Chemical Stability Group at ext. 404 or reply to this thread.

Sources

Validation & Comparative

distinguishing 1-cyclopropyl-1H-pyrazole-3-carbaldehyde from 5-carbaldehyde isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural elucidation strategy for distinguishing 1-cyclopropyl-1H-pyrazole-3-carbaldehyde from its 5-carbaldehyde regioisomer .

Executive Summary

In the synthesis of N-substituted pyrazoles—typically via the condensation of cyclopropylhydrazine with 1,3-dicarbonyl equivalents or Vilsmeier-Haack formylation—regioisomeric mixtures are common. Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity/Alternative) is critical for Structure-Activity Relationship (SAR) integrity.

The Definitive Differentiator: The most reliable self-validating method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR .

  • 3-Carbaldehyde Isomer: Shows a strong NOE correlation between the N1-Cyclopropyl methine proton and the H-5 aromatic proton.

  • 5-Carbaldehyde Isomer: Shows a strong NOE correlation between the N1-Cyclopropyl methine proton and the Aldehyde (-CHO) proton.

Structural Analysis & Logic

The core challenge lies in the proximity of the N1-substituent (cyclopropyl) to the substituent at position 5.

  • Isomer A: 1-cyclopropyl-1H-pyrazole-3-carbaldehyde

    • Position 3: Carbaldehyde (-CHO).[1]

    • Position 5: Proton (H-5).[1][2][3][4]

    • Spatial Logic: The N1-cyclopropyl group is sterically adjacent to H-5 .

  • Isomer B: 1-cyclopropyl-1H-pyrazole-5-carbaldehyde

    • Position 3: Proton (H-3).[1][2]

    • Position 5: Carbaldehyde (-CHO).

    • Spatial Logic: The N1-cyclopropyl group is sterically adjacent to the Carbonyl Oxygen and the Formyl Proton .

Visualization of NOE Correlations

The following diagram illustrates the specific spatial interactions that confirm identity.

NOE_Logic cluster_0 Target: 3-Carbaldehyde Isomer cluster_1 Alternative: 5-Carbaldehyde Isomer Struct3 Structure: N1-Cyclopropyl C3-CHO C5-Proton (H-5) NOE3 NOE Signal Observed Struct3->NOE3 Interaction: Cyclopropyl-H ↔ H-5 (Aromatic) Struct5 Structure: N1-Cyclopropyl C3-Proton (H-3) C5-CHO NOE5 NOE Signal Observed Struct5->NOE5 Interaction: Cyclopropyl-H ↔ CHO (Aldehyde)

Caption: Diagnostic NOE interactions. Green path confirms the 3-carbaldehyde; Red path confirms the 5-carbaldehyde.

Experimental Protocols

Protocol A: 1H NMR & 1D NOE (The Gold Standard)

This protocol provides a binary "Yes/No" confirmation.

Sample Preparation:

  • Dissolve 5–10 mg of the isolated compound in 0.6 mL DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred if the aldehyde proton signal is broad or exchanging in chloroform.

  • Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite/cotton if necessary).

Instrument Parameters:

  • Frequency: 400 MHz or higher recommended.

  • Experiment: 1D Selective NOE (or 1D DPFGSE-NOE).

  • Irradiation Target: Select the Cyclopropyl Methine (-CH-) multiplet (typically

    
     3.5–4.0 ppm).
    

Data Interpretation:

Observation (Upon Irradiating Cyclopropyl-CH) Conclusion

| Enhancement of Aromatic Doublet (


 7.5–8.0 ppm)  | Positive ID: 3-Carbaldehyde  (The proton is at H-5) |
| Enhancement of Aldehyde Singlet (

9.5–10.0 ppm)
| Positive ID: 5-Carbaldehyde (The CHO is at C-5) | | Enhancement of H-4 only | Inconclusive (H-4 is adjacent to both positions). Look for the specific H-5 vs CHO interaction. |
Protocol B: 13C NMR & HMBC (Secondary Validation)

If NOE is ambiguous due to signal overlap, Heteronuclear Multiple Bond Correlation (HMBC) can trace the connectivity.

  • Locate N1-Cyclopropyl Carbons: Identify the methine carbon (

    
    30-40 ppm).
    
  • Look for 3-Bond Coupling (

    
    ): 
    
    • In the 3-carbaldehyde , the N1-CH will show a cross-peak to C-5 . C-5 is a methine carbon (CH).

    • In the 5-carbaldehyde , the N1-CH will show a cross-peak to C-5 . C-5 is a quaternary carbon (C-CHO).

  • Differentiation:

    • Check the DEPT-135 phase of the carbon correlating with the N1-substituent.

    • If the correlated ring carbon is CH (positive phase)

      
      3-Carbaldehyde  (because C5 is H-substituted).
      
    • If the correlated ring carbon is Quaternary (no signal)

      
      5-Carbaldehyde  (because C5 is CHO-substituted).
      

Comparative Data Summary

The following table summarizes the expected spectroscopic differences.

Feature1-Cyclopropyl-1H-pyrazole-3-carbaldehyde1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
Key NOE N-CH

H-5 (Aromatic)
N-CH

CHO (Aldehyde)
H-5 Signal Present (Doublet,

Hz)
Absent (Substituted by CHO)
H-3 Signal Absent (Substituted by CHO)Present (Doublet,

Hz)
Aldehyde Shift Typically

9.8 - 10.0 ppm
Typically

9.6 - 9.9 ppm (Shielded by N-lone pair)
Dipole Moment Higher (Vectors additive)Lower (Vectors opposing)
TLC (

)
Lower

(More polar)
Higher

(Less polar)

Note:


 values are solvent-dependent but relative polarity usually holds true for 1,3 vs 1,5 isomers.

References

  • NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Analogous Regiochemistry Data). National Institute of Standards and Technology. [Link]

  • L.K.P. Lam et al.Regioselective Synthesis and NMR Identification of 1,3- and 1,5-Substituted Pyrazoles. Journal of Heterocyclic Chemistry. (General reference for pyrazole NOE methodology).
  • Martin, G. E., & Zektzer, A. S.Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers, 1988.

Sources

IR Spectroscopy of Pyrazole-4-Carbaldehydes: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In drug discovery, pyrazole-4-carbaldehydes are ubiquitous scaffolds, serving as precursors for bioactive Schiff bases, chalcones, and pyrazolines. However, characterizing them via Infrared (IR) spectroscopy presents a unique challenge: distinguishing the aldehyde carbonyl stretch from overlapping ring vibrations and solvent artifacts.

This guide moves beyond basic spectral assignment. It analyzes the electronic coupling between the electron-rich pyrazole ring and the carbonyl group, explaining why your experimental peaks shift lower than textbook aliphatic values. We provide a comparative framework against alternative aldehydes and a self-validating protocol for data acquisition.

Theoretical Framework: Electronic Coupling & Vibrational Shifts

The "Red Shift" Phenomenon

Unlike aliphatic aldehydes (C=O


 1730 cm⁻¹), pyrazole-4-carbaldehydes exhibit a significant bathochromic shift  (lower wavenumber) to the 1660–1690 cm⁻¹  range.

Mechanism: The pyrazole ring is


-excessive. The lone pair on the graph-nitrogen (

) donates electron density into the ring system, which can be delocalized onto the exocyclic carbonyl oxygen at the 4-position. This resonance contribution increases the single-bond character of the carbonyl, lowering its force constant and vibrational frequency.
Visualization: Resonance Effects

The following diagram illustrates the electron donation pathway that lowers the C=O frequency.

ResonanceEffect N1 Pyrazole N1 (Lone Pair) Ring Pyrazole Ring System (Aromatic Conjugation) N1->Ring +M Effect CO Carbonyl Group (C=O) 4-Position Ring->CO e- Delocalization Shift Frequency Shift (↓ Force Constant) CO->Shift 1730 → 1670 cm⁻¹

Comparative Analysis: Identifying the Fingerprint

To validate the synthesis of a pyrazole aldehyde, you must confirm the presence of three distinct vibrational zones . Absence of the Fermi Doublet invalidates the aldehyde assignment, even if a carbonyl peak is present.

Table 1: Comparative IR Peak Assignments
Functional GroupVibration ModeAliphatic Aldehyde (e.g., Pentanal)Benzaldehyde (Aromatic)Pyrazole-4-CHO (Heteroaromatic)Diagnostic Note
Carbonyl

Stretch
1740–1725 cm⁻¹1705–1690 cm⁻¹1690–1660 cm⁻¹ Lower frequency due to strong +M effect from pyrazole N.
Aldehyde C-H Fermi Resonance2830 & 2730 cm⁻¹2830 & 2730 cm⁻¹2860–2820 & 2760–2720 cm⁻¹ The "Twin Peaks."[1] The lower peak (~2740) is often distinct from alkyl C-H.
Ring C=N

Stretch
N/AN/A1600–1580 cm⁻¹ Often appears as a shoulder or sharp peak near the carbonyl.
Ring Breathing

N/A1600, 1500 cm⁻¹1520–1480 cm⁻¹ Diagnostic of the pyrazole core integrity.

Critical Insight: If your C=O peak appears >1710 cm⁻¹ for a pyrazole-4-carbaldehyde, suspect loss of conjugation (e.g., steric twisting of the aldehyde out of the plane) or oxidation to a carboxylic acid (look for broad O-H at 3000+ cm⁻¹).

Experimental Protocol: KBr vs. ATR

For solid pyrazole derivatives, sample preparation is the largest source of error.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is superior for pyrazole aldehydes because it eliminates water interference, which is critical when analyzing the C=O region (1600-1700 cm⁻¹) where water bending modes (


1640 cm⁻¹) can obscure the aldehyde signal.
  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Sample Prep: Place 2-5 mg of pure solid directly on the crystal.

  • Pressure: Apply maximum pressure (clamp) to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software to adjust relative intensities to match transmission library spectra.

Method B: KBr Pellet - Use with Caution

Only use KBr if you need to resolve weak overtones or lack ATR hardware.

  • Ratio: Mix 1 mg sample with 100 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Coarse particles cause the Christiansen effect (sloping baseline).

  • Drying: Crucial Step. Dry the KBr powder at 110°C overnight before use. Hygroscopic KBr absorbs water, creating a phantom peak at 1640 cm⁻¹ that merges with your pyrazole C=O peak (1670 cm⁻¹), leading to false broadening.

Structural Validation Workflow

Follow this logic gate to confirm your product structure.

ValidationWorkflow Start Acquire IR Spectrum CheckCO Check 1660-1690 cm⁻¹ Strong Band? Start->CheckCO CheckFermi Check 2720-2850 cm⁻¹ Doublet Present? CheckCO->CheckFermi Yes ResultWater Wet Sample: Re-dry KBr CheckCO->ResultWater Broad/Weak CheckOH Check >3000 cm⁻¹ Broad Band? CheckFermi->CheckOH No ResultAldehyde CONFIRMED: Pyrazole Aldehyde CheckFermi->ResultAldehyde Yes ResultAcid Likely Oxidation: Carboxylic Acid CheckOH->ResultAcid Yes (Broad) ResultKetone Possible Ketone or Isomer CheckOH->ResultKetone No (Sharp C-H only)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Fermi resonance and C=O shifts).
  • Kalluraya, B., et al. (2012). Synthesis, characterization and pharmacological study of some 3-methyl-1-phenyl-4-substituted pyrazoles. Journal of the Serbian Chemical Society, 77(10). Link (Experimental IR data for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).

  • NIST Chemistry WebBook. (2023). 1H-Pyrazole, 1-phenyl- IR Spectrum. National Institute of Standards and Technology.[2] Link (Reference for pyrazole ring vibrations).

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28–34. Link (Detailed mechanism of Fermi resonance).

  • Mohrig, J. R., et al. (2010). Techniques in Organic Chemistry. W.H. Freeman.

Sources

Comparative Guide: LC-MS Fragmentation Pattern of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural confirmation guide for 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1039748-48-5) using LC-MS/MS fragmentation dynamics. Context: In drug discovery, distinguishing between pyrazole regioisomers (1,3- vs. 1,4- vs. 1,5-substitution) is critical for Structure-Activity Relationship (SAR) integrity. This guide compares the fragmentation of the target compound against its closest structural isomers and analogs, providing a self-validating analytical workflow.

Compound Profile & Chemical Identity

PropertyDetail
Compound Name 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
CAS Number 1039748-48-5
Molecular Formula C

H

N

O
Exact Mass 136.0637 Da
Parent Ion [M+H]

137.07 Da
Key Functional Groups Pyrazole core, Aldehyde (C-3), Cyclopropyl (N-1)

Experimental Protocol (Standardized)

To ensure reproducibility of the fragmentation patterns described below, the following LC-MS conditions are recommended. These parameters favor the generation of diagnostic ions for pyrazole aldehydes.

  • Instrument: Q-TOF or Triple Quadrupole MS (ESI+ Mode).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

Mechanistic Fragmentation Analysis

The fragmentation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is governed by two dominant mechanisms: Alpha-cleavage (CO loss) and Ring-strain relief (Cyclopropyl) .

Primary Pathway: The Aldehyde Loss

The most abundant transition in the MS2 spectrum is the neutral loss of carbon monoxide (CO, 28 Da). Unlike aliphatic aldehydes, the pyrazole aromatic system stabilizes the resulting cation, making this a high-intensity transition.

  • Transition:

    
     137 
    
    
    
    
    
    109
  • Mechanism: Inductive cleavage of the carbonyl carbon followed by charge stabilization on the pyrazole nitrogen.

Secondary Pathway: Pyrazole Ring Disintegration

Following the loss of CO, the resulting ion (


 109, 1-cyclopropylpyrazole cation) undergoes characteristic heterocyclic fragmentation.
  • Loss of HCN (27 Da): Cleavage of the pyrazole ring, typically involving N2 and C3.

  • Loss of N

    
     (28 Da):  Direct extrusion of dinitrogen from the hydrazine moiety of the pyrazole.
    
Tertiary Pathway: Cyclopropyl Modification

While the cyclopropyl group is relatively robust, high collision energies can trigger ring opening or the loss of the cyclopropyl substituent (C


H

radical or C

H

neutral).
Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation events.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 137.07 Fragment1 [M+H - CO]+ m/z 109.07 (Base Peak) Parent->Fragment1 Loss of CO (-28 Da) Alpha-Cleavage Fragment2 [M+H - CO - HCN]+ m/z 82.06 Fragment1->Fragment2 Loss of HCN (-27 Da) Ring Cleavage Fragment3 [M+H - CO - N2]+ m/z 81.06 Fragment1->Fragment3 Loss of N2 (-28 Da) Fragment4 Cyclopropyl Ring Opening (Isomeric Ions) Fragment1->Fragment4 High CE Rearrangement

Caption: Stepwise fragmentation pathway of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in ESI+ mode.

Comparative Analysis: Isomers & Alternatives

Differentiation of the 3-carbaldehyde from its 4-carbaldehyde isomer is the primary analytical challenge. While mass transitions are identical, relative abundances and retention times differ due to the "Ortho Effect" and dipole moments.

Table 1: Diagnostic Comparison of Pyrazole Derivatives
Feature1-Cyclopropyl...-3-carbaldehyde (Target)1-Cyclopropyl...-4-carbaldehyde (Isomer)1-Isopropyl...-3-carbaldehyde (Analog)
Parent Ion (

)
137.07137.07139.09
Primary Fragment 109 (-CO)109 (-CO)111 (-CO)
Diagnostic Ratio High [109]/[137] ratio due to stability of 3-cation.Lower [109]/[137] ratio; aldehyde at C4 is electronically distinct.Loss of C

H

(42 Da) from isopropyl is common (

97).
Retention Time Typically elutes later than 4-isomer on C18 (lower polarity).Typically elutes earlier (higher polarity due to symmetry).Elutes later (more lipophilic).
Key Differentiator Absence of significant

97 (Propene loss).
Proximity Effect: C4 aldehyde may interact with C3/C5 protons differently.Presence of

97 (Isopropyl-specific loss).
Mechanism of Differentiation
  • Regioisomerism (3- vs 4-position):

    • In the 4-carbaldehyde , the carbonyl oxygen is flanked by protons at C3 and C5.

    • In the 3-carbaldehyde , the carbonyl is adjacent to the N2 nitrogen and the C4 proton. The interaction between the aldehyde oxygen and the N2 lone pair in the 3-isomer affects the basicity and protonation site, often leading to a distinct fragmentation efficiency (higher stability of the parent ion compared to the 4-isomer).

  • Substituent Analysis (Cyclopropyl vs Isopropyl):

    • Isopropyl groups readily eliminate propene (neutral loss of 42 Da) via a McLafferty-type rearrangement or simple elimination.

    • Cyclopropyl groups are more resistant to simple elimination. They typically require ring opening before loss, making the [M+H-CO]+ ion the dominant species for the cyclopropyl derivative, whereas the isopropyl derivative will show a mix of [M+H-CO]+ and [M+H-C3H6]+.

Summary of Validation Workflow

To confirm the identity of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in a sample:

  • Check Parent: Observe

    
     137.07.
    
  • Verify Primary Loss: Confirm dominant daughter ion at

    
     109 (Loss of CO).
    
  • Exclude Analog: Ensure no significant loss of 42 Da (excludes isopropyl analog).

  • Regioisomer Check: If the 4-isomer is a potential impurity, compare Retention Time (RT). The 3-isomer is generally less polar and retains longer on C18 columns than the 4-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57416914, 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Structural analysis of small organic molecules by mass spectrometry. Wiley Interdisciplinary Reviews.

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the critical task of purity analysis of pyrazole aldehydes. As vital building blocks in modern drug discovery, the purity of these heterocyclic compounds directly impacts the safety and efficacy of final pharmaceutical products.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to empower researchers, scientists, and drug development professionals to develop robust, accurate, and efficient purity analysis methods.

The Foundation: Understanding the Analyte's Physicochemical Nature

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. Pyrazole aldehydes are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and a formyl group.[3][4] This structure imparts specific physicochemical characteristics that govern their behavior in a chromatographic system.

  • Polarity and pKa: Pyrazole itself is a weak base (pKb of 11.5), and the presence of the aldehyde group adds polarity.[4][5] This moderate polarity means they can be challenging to retain on highly non-polar stationary phases like standard C18, especially with highly organic mobile phases.[6] Controlling the mobile phase pH is crucial; maintaining a pH well below the pKa of the pyridine-like nitrogen ensures consistent protonation and avoids peak shape issues.

  • UV Absorbance: The aromatic pyrazole ring system provides strong UV absorbance, typically with maxima that allow for sensitive detection using a Photodiode Array (PDA) or UV-Vis detector.[3][4] A UV scan of the main analyte is the first step to determine the optimal wavelength for detection, ensuring high sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities.

Strategic Method Development: A Comparative Workflow

The development of a purity method is an iterative process of optimization. We will compare two common strategic pathways: a conventional approach using a standard C18 column and a targeted approach using a polar-modified stationary phase, which is often better suited for moderately polar compounds like pyrazole aldehydes.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Optimization (Comparative) cluster_val Phase 3: Validation Analyte_Info Understand Analyte (pKa, logP, UV Spectra) Initial_Screen Initial Column & Mobile Phase Screening Analyte_Info->Initial_Screen Guides Choices Stationary_Phase Stationary Phase Selection (C18 vs. Polar-Modified) Initial_Screen->Stationary_Phase Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier, Gradient) Stationary_Phase->Mobile_Phase Iterate Final_Method Optimized Method Mobile_Phase->Final_Method Validation Method Validation (ICH Q2(R2)) Final_Method->Validation Verify Fitness Report Final Report & SOP Validation->Report Document

Caption: A systematic workflow for HPLC method development and validation.

Comparison 1: The Impact of Stationary Phase Selection

The choice of the HPLC column is the most critical parameter for achieving successful separation. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common starting point.[7][8]

  • Alternative A: The Workhorse - Standard C18 Column A C18 (octadecylsilane) column is the default choice for many labs due to its versatility.[7] However, for polar analytes like pyrazole aldehydes, it can suffer from a phenomenon known as "phase collapse" or dewetting when using highly aqueous mobile phases, leading to loss of retention and reproducibility.[9]

  • Alternative B: The Specialist - Polar-Modified C18 Column To overcome the limitations of standard C18 columns for polar compounds, manufacturers have developed "aqueous stable" or polar-modified phases.[6][10] These columns incorporate polar groups (e.g., embedded amide or carbamate functionalities) or use less dense bonding of the C18 chains. This modification allows water to penetrate the bonded phase, preventing collapse and providing better retention and peak shape for polar analytes.[6]

Experimental Data Comparison: Stationary Phase Performance

The following table presents hypothetical but realistic data comparing the performance of a standard C18 column with a polar-embedded C18 column for the analysis of a pyrazole aldehyde and a known polar impurity.

ParameterStandard C18 ColumnPolar-Embedded C18 ColumnRationale for Improvement
Retention Factor (k') of Polar Impurity 0.82.5The polar-embedded phase provides enhanced retention for hydrophilic compounds, moving the peak away from the void volume.[6]
Resolution (Rs) between Impurity and API 1.22.8Increased retention of the polar impurity leads to better separation from the main analyte peak.
Tailing Factor (Tf) of Pyrazole Aldehyde 1.81.1The polar-embedded groups can shield residual silanols on the silica surface, reducing secondary interactions that cause peak tailing.
RSD of Retention Time (n=6) 1.5%0.4%The aqueous-stable phase is more robust and reproducible in highly aqueous mobile phases, preventing retention time drift.[9]

As the data illustrates, the polar-embedded C18 column provides superior performance, yielding better retention, resolution, and peak shape, making it the more suitable choice for a robust purity method.

Comparison 2: Mobile Phase Optimization

With a suitable column selected, the mobile phase composition is optimized to fine-tune the separation.

  • pH Control: Pyrazole's basic nature necessitates pH control.[4] Using a buffer (e.g., phosphate or formate) at a pH of around 2.5-3.0 ensures the pyrazole nitrogen is consistently protonated, leading to sharp, symmetrical peaks.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol.[11][12] A comparison of both is recommended during development to see which provides better resolution of the API from its critical impurities.

  • Gradient vs. Isocratic Elution: For a purity method designed to separate multiple impurities with a wide range of polarities, a gradient elution is almost always superior to an isocratic (constant mobile phase composition) method. A gradient allows for the elution of highly retained impurities in a reasonable time without compromising the resolution of early-eluting peaks.

Experimental Protocol: Optimized Method for Pyrazole Aldehyde Purity

This section provides a detailed protocol for the recommended HPLC method based on the comparative analysis above.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Materials and Reagents:

  • Pyrazole Aldehyde Reference Standard and Sample for Analysis

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (LC-MS Grade)

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 80 | | | 25.0 | 80 | | | 25.1 | 10 | | | 30.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or determined optimal wavelength) | | Injection Volume | 5 µL |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Pyrazole Aldehyde Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Pyrazole Aldehyde sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Method Validation: Ensuring Trustworthiness via ICH Guidelines

A developed method is not complete until it is validated to prove it is fit for its intended purpose.[13][14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16]

ValidationWorkflow cluster_core Core Validation Parameters (ICH Q2) cluster_system System Performance Specificity Specificity (Forced Degradation) Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy (% Recovery) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOQ Limit of Quantitation (LOQ) LOQ->Validated_Method SST System Suitability (Every Run) SST->Validated_Method Final_Method Optimized Method Final_Method->Specificity Final_Method->Linearity Final_Method->Accuracy Final_Method->Precision Final_Method->LOQ Final_Method->SST

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the API should pass. Resolution (Rs) > 2.0 between the API and closest eluting peak.
Linearity To show a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit for impurities.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked impurities should be within 80.0% to 120.0%.[17]
Precision (Repeatability) To show the precision of the method over a short interval of time with the same analyst and equipment.RSD ≤ 5.0% for impurity concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within limits when parameters like flow rate (±10%) and column temperature (±5°C) are varied.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of pyrazole aldehydes requires a systematic, science-driven approach. This guide has demonstrated that while a standard C18 column can serve as a starting point, a polar-modified C18 column often provides superior performance for these moderately polar analytes, yielding better peak shape, retention, and resolution. The optimization of mobile phase pH and the use of a gradient elution are critical for separating a wide range of potential impurities. Finally, rigorous validation according to ICH Q2(R2) guidelines is not merely a regulatory hurdle but a scientific necessity that ensures the trustworthiness and integrity of the purity data generated, ultimately safeguarding product quality and patient safety.

References

  • Schrank, L. R., Grisby, R. D., & Hanks, A. R. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Analytical Chemistry.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • Jones, H. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BenchChem. (n.d.). Comparative study of imidazole and pyrazole-based aldehydes.
  • AMSbio. (2025, July 22).
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..
  • ICH. (2023, November 30).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazole-3-carbaldehyde. PubChem.
  • Al-Gazaly, M. A., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

13C NMR chemical shifts for cyclopropyl and aldehyde carbons in pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 13C NMR chemical shifts for cyclopropyl and aldehyde moieties attached to the pyrazole scaffold. It is designed for medicinal chemists and structural biologists requiring definitive regioisomer assignment (1,3- vs. 1,5-substitution).

Executive Summary: The Pyrazole Regioisomer Challenge

In drug discovery, N-substituted pyrazoles are privileged scaffolds. However, distinguishing between 1,3-disubstituted and 1,5-disubstituted regioisomers is a persistent analytical bottleneck. While NOESY/ROESY correlations are common, they can be ambiguous due to conformational flexibility.

13C NMR provides a definitive, electronic-based assignment method. The chemical environment of the pyrazole ring creates distinct shielding/deshielding zones that systematically shift the resonances of attached carbon nuclei (cyclopropyl methine or aldehyde carbonyl).

Part 1: Mechanistic Foundation (Electronic Environment)

To interpret the data, one must understand the electronic asymmetry of the N-substituted pyrazole ring.

  • N1 (Pyrrole-like): The nitrogen bearing the substituent (e.g., methyl, aryl) contributes its lone pair to the aromatic sextet. It is electron-rich and exerts a shielding effect on adjacent carbons (C5).

  • N2 (Pyridine-like): The double-bonded nitrogen has a lone pair orthogonal to the π-system. It is electronegative and electron-withdrawing, exerting a deshielding effect on adjacent carbons (C3).

Diagram: Pyrazole Shielding Zones

PyrazoleShielding cluster_legend Diagnostic Trend N1 N1 (Pyrrole-like) Electron Donor Shielding Zone C5 C5 Position (Adjacent to N1) Upfield Shift N1->C5 Shields (Steric + Electronic) N2 N2 (Pyridine-like) Electron Withdrawing Deshielding Zone C3 C3 Position (Adjacent to N2) Downfield Shift N2->C3 Deshields (Inductive) Trend δ(C3-Substituent) > δ(C5-Substituent)

Figure 1: Electronic influence of pyrazole nitrogens on adjacent carbon positions. The C5 position is magnetically shielded relative to C3.

Part 2: Cyclopropyl Carbon Chemical Shifts

The cyclopropyl group is a high-field reporter. Its methine (CH) and methylene (CH2) carbons are highly sensitive to the ring current and inductive effects of the attached heterocycle.

Comparative Data: Cyclopropyl-Pyrazole Shifts

Solvent: DMSO-d₆ or CDCl₃ (Trends are consistent, absolute values vary by ~0.5 ppm)

Carbon TypePosition on PyrazoleChemical Shift Range (δ ppm)Diagnostic Character
Cyclopropyl CH C3-Position 10.5 – 14.0 Deshielded. Proximity to N2 (acceptor) pulls electron density, shifting signal downfield.
Cyclopropyl CH C5-Position 6.0 – 9.5 Shielded. Proximity to N1 (donor) and steric compression from N-substituent pushes signal upfield.
Cyclopropyl CH C4-Position 7.5 – 11.0 Intermediate. Less affected by direct nitrogen adjacency.
Cyclopropyl CH₂ All Positions3.0 – 9.0Less diagnostic; overlaps frequently.

Critical Insight: The Δδ (C3 - C5) for the cyclopropyl methine is typically 3–5 ppm . If you synthesize a mixture, the isomer with the higher field (lower ppm) cyclopropyl CH signal is the 1,5-isomer .

Part 3: Aldehyde Carbon Chemical Shifts

The carbonyl carbon (C=O) is a low-field sensor. Its shift is governed by the electron density available for back-donation from the ring.

Comparative Data: Pyrazole-Carbaldehyde Shifts

Solvent: DMSO-d₆

Carbon TypePosition on PyrazoleChemical Shift Range (δ ppm)Diagnostic Character
Aldehyde (C=O) C3-Position 190.0 – 196.0 Deshielded. Adjacent N2 withdraws density, increasing double-bond character and deshielding the nucleus.
Aldehyde (C=O) C5-Position 182.0 – 188.0 Shielded. Adjacent N1 donates density; steric strain from N-alkyl group also contributes to upfield shift.
Aldehyde (C=O) C4-Position 184.0 – 187.0 Overlaps with C5 range; distinguish using HMBC (coupling to C3/C5).

Critical Insight: A carbonyl shift >190 ppm strongly suggests a 3-formyl pyrazole (or 1,3-isomer). A shift <188 ppm is characteristic of the 5-formyl or 4-formyl species.

Part 4: Experimental Protocol & Assignment Workflow

To ensure data integrity, follow this self-validating workflow.

Sample Preparation
  • Solvent: Use DMSO-d₆ over CDCl₃ if possible. Pyrazoles can aggregate in non-polar solvents, broadening signals. DMSO prevents this and sharpens the distinct N1 vs. N2 effects.

  • Concentration: 10–20 mg in 0.6 mL solvent for clear quaternary carbon detection.

Acquisition Parameters
  • Pulse Sequence: Standard 1H-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quantitative integration isn't required but carbonyls are visible.

  • Scans: Minimum 512 scans (carbonyls have long T1 and low NOE).

Assignment Decision Tree

AssignmentWorkflow Start Unknown Pyrazole Isomer (Cyclopropyl or Aldehyde) Step1 Acquire 13C NMR (DMSO-d6) Start->Step1 Check Check Substituent Shift Step1->Check Res1 Cyclopropyl CH < 9.5 ppm OR Aldehyde C=O < 188 ppm Check->Res1 Upfield Signal Res2 Cyclopropyl CH > 10.5 ppm OR Aldehyde C=O > 190 ppm Check->Res2 Downfield Signal Concl1 Assign as 1,5-Isomer (C5-Substituted) Res1->Concl1 Concl2 Assign as 1,3-Isomer (C3-Substituted) Res2->Concl2 Validation Validation: HMBC Look for N-Me to C5 correlation Concl1->Validation Concl2->Validation

Figure 2: Logical workflow for assigning pyrazole regioisomers based on 13C chemical shifts.

Part 5: Validation via HMBC (The "Gold Standard")

While chemical shifts are diagnostic, HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable proof.

  • 1,5-Isomer: The N-Methyl protons (approx 3.8 ppm) will show a strong 3-bond coupling (³J) to the C5 carbon (the ring carbon bearing the substituent).

  • 1,3-Isomer: The N-Methyl protons will show a ³J coupling to C5-H (a ring proton), but not to the carbon bearing the functional group (C3).

References

  • Elguero, J., et al. (2025). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Link

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

  • Hansen, P. E. (1979). 13C NMR of Polycyclic Aromatic Compounds. Shielding Effects. Annual Reports on NMR Spectroscopy.
  • Vertex AI Search. (2026). Consolidated spectral data for 1-methyl-1H-pyrazole-3/5-carbaldehyde.

Safety Operating Guide

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1152535-34-6 / 1823349-88-7) is a reactive heterocyclic building block commonly used in medicinal chemistry.[1][2][3][4][5][6] Its disposal requires strict adherence to protocols governing aromatic aldehydes and nitrogenous heterocycles .

The primary disposal route is high-temperature incineration via a licensed hazardous waste facility. Bench-top chemical neutralization is not recommended for routine disposal due to the risk of exothermic polymerization (aldol condensation) or oxidation, but is reserved for spill remediation .

Part 1: Chemical Profile & Hazard Identification

Rationale: Effective disposal begins with accurate characterization to prevent incompatible waste mixing.

ParameterSpecificationOperational Implication
Physical State Pale yellow liquid or low-melting solidViscosity changes with temp; may require solvent rinsing for complete transfer.
Functional Groups Aldehyde (-CHO), Pyrazole, CyclopropylAldehyde: Susceptible to auto-oxidation (forming carboxylic acids) and polymerization. Cyclopropyl/Pyrazole: High energy bonds; incineration requires NOx scrubbing.
Reactivity Incompatible with Strong Oxidizers, Strong BasesCRITICAL: Do not mix with waste streams containing peroxides, nitric acid, or caustic soda (NaOH/KOH).
Hazard Codes H302, H315, H319, H335Treat as toxic and irritant.[7][8] Double-glove (Nitrile) is mandatory.
RCRA Classification Not P/U listed; likely D001 (Ignitable) if in solventDispose of as "Non-Halogenated Organic Waste."
Part 2: Waste Stream Decision Matrix

Rationale: This logic flow prevents regulatory violations and safety incidents caused by improper segregation.

DisposalWorkflow Start Waste Generation Point StateCheck Is the material a Spill or Routine Waste? Start->StateCheck Routine Routine Disposal StateCheck->Routine Routine Spill Spill / Accidental Release StateCheck->Spill Accident PurityCheck Is it Pure or in Solution? Routine->PurityCheck Pure Pure Substance PurityCheck->Pure Solid/Oil Solution In Solvent (e.g., DCM, EtOAc) PurityCheck->Solution Dissolved Segregation Segregate: Non-Halogenated Organic Waste (Unless solvent is halogenated) Pure->Segregation Solution->Segregation Labeling Label: 'Contains Pyrazole Aldehyde' Warning: Irritant/Toxic Segregation->Labeling Neutralize Apply Bisulfite Neutralization Protocol Spill->Neutralize Verify Verify pH (6-8) & VOC levels Neutralize->Verify Solidify Absorb with Vermiculite Verify->Solidify Solidify->Labeling

Caption: Operational workflow distinguishing between routine waste segregation and emergency spill remediation pathways.

Part 3: Routine Disposal Protocol (The Standard)

Audience: Lab personnel clearing bench space or disposing of reaction byproducts.

Core Directive: Do not attempt to chemically deactivate this compound in the waste container. The safest method is segregation and professional incineration .

Step 1: Segregation & Compatibility Check
  • Identify the Solvent: If the aldehyde is dissolved in Dichloromethane (DCM), it must go to Halogenated Waste . If in Ethyl Acetate/Hexanes/Methanol, it goes to Non-Halogenated Waste .

  • Verify Waste Container Contents: Ensure the receiving carboy does NOT contain:

    • Ammonia or primary amines (Risk of Schiff base formation/heat generation).

    • Nitric acid or strong oxidizers (Risk of violent oxidation).

    • Caustic bases (Risk of polymerization).

Step 2: Transfer & Packaging
  • For Liquids/Solutions: Pour into the appropriate HDPE or Glass solvent waste carboy. Use a funnel with a flash-arrestor if the solvent is flammable.

  • For Pure Solids/Oils:

    • Dissolve small amounts (<5g) in a compatible solvent (e.g., acetone) and add to liquid waste.

    • For larger amounts (>5g), package the material in its original vial or a sealable HDPE jar. Label this inner container clearly before placing it in the solid waste drum.

Step 3: Labeling (Self-Validating Step)

Validation: A waste handler must be able to read the label and immediately identify the hazards without opening the container.

  • Label Text: "Waste 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde."

  • Constituents: List the aldehyde and any solvents used.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).

Part 4: Spill Cleanup & Neutralization Protocol

Audience: Emergency response team or researcher handling an accidental break.

Context: Aldehydes are volatile and irritating. Immediate neutralization reduces vapor pressure and toxicity.

Reagents Required:
  • Sodium Bisulfite (NaHSO₃): Saturated aqueous solution.

  • pH Strips: Range 1-14.

  • Absorbent: Vermiculite or spill pads.

Protocol:
  • Isolation: Evacuate the immediate area. Don full PPE (Respirator recommended if ventilation is poor).[7]

  • Containment: Dike the spill with vermiculite to prevent it from entering floor drains.

  • Chemical Quenching (The Bisulfite Adduct):

    • Mechanism:[6][7] Sodium bisulfite reacts with the aldehyde to form a water-soluble, non-volatile sulfonate adduct.

    • Action: Slowly pour saturated Sodium Bisulfite solution over the spill.

    • Observation: A mild exotherm (heat) may occur.

  • Validation (The "Trust" Step):

    • Mix the slurry with a spatula.

    • Test: Check pH. It should be slightly acidic to neutral.

    • Test: Check Odor. The sharp, acrid smell of the aldehyde should disappear.

  • Disposal: Scoop the resulting slurry into a bag/pail. Label as "Aldehyde Spill Debris - Treated with Bisulfite." Dispose of as hazardous chemical waste.

References
  • PubChem. (2025).[9][10] 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

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